Technical Documentation Center

4-(Pyridin-4-yl)oxazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Pyridin-4-yl)oxazole
  • CAS: 681135-59-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-(Pyridin-4-yl)oxazole

Introduction In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among these, the pyridyl-oxazole motif represents a versatile building block found in numerou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among these, the pyridyl-oxazole motif represents a versatile building block found in numerous biologically active agents. 4-(Pyridin-4-yl)oxazole, with its unique electronic and structural features, presents a compelling case for in-depth physicochemical characterization. The molecule's two nitrogen atoms—one on the pyridine ring and one on the oxazole ring—impart distinct properties that govern its behavior in biological systems. Understanding these properties is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling researchers to predict absorption, distribution, metabolism, and excretion (ADME) profiles, and to optimize formulation strategies.

This guide provides a comprehensive exploration of the core physicochemical properties of 4-(Pyridin-4-yl)oxazole. We will delve into the theoretical underpinnings of each property, present field-proven experimental protocols for their determination, and discuss the implications of the resulting data for drug discovery professionals. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data.

Molecular Structure and Core Properties

The foundational step in characterizing any compound is to define its basic molecular properties. 4-(Pyridin-4-yl)oxazole is a bicyclic aromatic heterocycle. It's important to note that while the user requested information on "4-(Pyridin-4-yl)oxazole," the isomeric "5-(Pyridin-4-yl)oxazole" is also commonly referenced and may be the intended compound in some literature. This guide will focus on the general properties of the C8H6N2O scaffold, which are largely applicable to either isomer, with specific CAS numbers noted for clarity.

PropertyValueSource(s)
Molecular Formula C₈H₆N₂O[1][2][3]
Molecular Weight 146.15 g/mol [1][2][3]
CAS Number 681135-59-1 (for 4-isomer)[4]
70380-75-5 (for 5-isomer)[1][2][5]
Appearance Solid (predicted/typical)[5][6]
Predicted Boiling Point 274.6 ± 15.0 °C[1]
Predicted Density 1.179 ± 0.06 g/cm³[1]

Ionization Constant (pKa)

The pKa, or acid dissociation constant, is arguably one of the most critical physicochemical parameters for a drug candidate. It dictates the extent of ionization at a given pH, which in turn influences solubility, permeability, and target binding. 4-(Pyridin-4-yl)oxazole possesses two potential basic centers: the pyridine nitrogen and the oxazole nitrogen. The pyridine nitrogen is significantly more basic and is the primary site of protonation under physiological conditions.

Expertise & Causality:

Determining the pKa is essential because the charge state of the molecule will dramatically affect its interaction with biological membranes and protein targets. For a compound like this, with a predicted pKa around 3.4, it will be predominantly in its neutral form at physiological pH (7.4).[1] However, in the acidic environment of the stomach, it would be significantly protonated. Two robust methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.

  • Potentiometric Titration is a direct and reliable method, particularly for compounds with a distinct basic center like the pyridine nitrogen. It involves monitoring pH changes as a titrant is added, with the pKa being the pH at the half-equivalence point.[7]

  • UV-Vis Spectrophotometry is ideal for compounds with a chromophore whose absorbance spectrum changes with ionization state.[8][9] Given the aromatic nature of 4-(Pyridin-4-yl)oxazole, this method is highly suitable and requires only a small amount of sample.

Experimental Protocol: pKa Determination by Potentiometric Titration
  • System Calibration : Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[7]

  • Sample Preparation : Prepare a 1 mM solution of 4-(Pyridin-4-yl)oxazole in water or a suitable co-solvent. To maintain constant ionic strength, add a background electrolyte such as 0.15 M potassium chloride (KCl).[7]

  • Titration Setup : Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide.[7]

  • Titration : Titrate the solution with a standardized 0.1 M solution of hydrochloric acid (HCl), adding the titrant in small, precise increments.

  • Data Recording : Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, which corresponds to the point of half-neutralization.[7]

Diagram: pKa Determination Workflow

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH Meter (pH 4, 7, 10 Buffers) prep2 Prepare 1 mM Sample in 0.15 M KCl prep1->prep2 Ensure accuracy titr1 Purge with N2 prep2->titr1 titr2 Add 0.1 M HCl Incrementally titr1->titr2 titr3 Record pH at Each Step titr2->titr3 an1 Plot pH vs. Volume of Titrant titr3->an1 an2 Identify Half-Equivalence Point an1->an2 an3 Determine pKa (pH at Midpoint) an2->an3 caption Workflow for Potentiometric pKa Determination.

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (logP and logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a cornerstone of ADME science. It is expressed as the partition coefficient (P) or its logarithm (logP). For ionizable compounds like 4-(Pyridin-4-yl)oxazole, the distribution coefficient (logD) is more relevant as it considers the partition of both neutral and ionized species at a specific pH.

Expertise & Causality:

A molecule's logP/D value provides critical insight into its ability to cross cell membranes, its potential for binding to plasma proteins, and its likely metabolic pathways. A logP that is too high can lead to poor aqueous solubility and high metabolic turnover, while a value that is too low can hinder membrane permeation. The "shake-flask" method is the gold standard for logP determination due to its direct measurement approach.[10] However, for higher throughput, reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely accepted and rapid indirect method.[10][11]

Experimental Protocol: logP Determination by Shake-Flask Method
  • Phase Preparation : Prepare mutually saturated solutions of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD).[12]

  • Sample Preparation : Prepare a stock solution of 4-(Pyridin-4-yl)oxazole in a suitable solvent (e.g., DMSO). Add a small aliquot (e.g., 10 µL of a 10 mM stock) to a vial containing the n-octanol/buffer mixture.[12]

  • Equilibration : Seal the vial and agitate it on a shaker at a constant temperature for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.[12][13]

  • Phase Separation : Centrifuge the vial to achieve complete separation of the n-octanol and aqueous layers.

  • Quantification : Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method, typically HPLC-UV.

  • Calculation : Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14]

    • P = [Concentration]organic / [Concentration]aqueous

    • logP = log₁₀(P)

Diagram: Shake-Flask logP Determination Workflow

logP_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis & Calculation prep1 Mutually Saturate n-Octanol & Buffer prep2 Add Compound to Biphasic System prep1->prep2 equil1 Agitate Mixture (1-24h) prep2->equil1 equil2 Centrifuge to Separate Phases equil1->equil2 an1 Sample Aqueous & Organic Layers equil2->an1 an2 Quantify Concentration (HPLC-UV) an1->an2 an3 Calculate logP = log([Org]/[Aq]) an2->an3 caption Workflow for logP Determination by the Shake-Flask Method.

Caption: Workflow for logP Determination by the Shake-Flask Method.

Aqueous Solubility

Aqueous solubility is a fundamental property that determines the bioavailability of an orally administered drug. Insufficient solubility is a major hurdle in drug development, leading to poor absorption and inadequate therapeutic exposure. Thermodynamic solubility, the saturated concentration of a compound in a given solvent at equilibrium, is the most relevant measure for drug discovery.

Expertise & Causality:

The "like dissolves like" principle is a useful starting point; the polar pyridine and oxazole moieties suggest some degree of aqueous solubility, but the aromatic rings contribute to hydrophobicity.[13] Experimental determination is non-negotiable. The shake-flask method is the definitive technique for measuring thermodynamic solubility.[13] It ensures that a true equilibrium is reached between the dissolved and undissolved solid, providing a value that is crucial for preclinical and formulation development.

Experimental Protocol: Thermodynamic Aqueous Solubility
  • Sample Preparation : Add an excess amount of solid 4-(Pyridin-4-yl)oxazole to a vial containing the aqueous buffer of interest (e.g., pH 7.4 PBS). The excess solid ensures that a saturated solution is formed.[13]

  • Equilibration : Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[13]

  • Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., PTFE).[13]

  • Quantification : Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.[13]

  • Data Reporting : The measured concentration is reported as the thermodynamic solubility, typically in units of µg/mL or µM.[13]

Diagram: Thermodynamic Solubility Workflow

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add Excess Solid to Aqueous Buffer equil1 Agitate at Constant Temp (24-72h) prep1->equil1 an1 Centrifuge & Filter Supernatant equil1->an1 an2 Quantify Filtrate Conc. (HPLC-UV) an1->an2 an3 Report as Solubility (µg/mL or µM) an2->an3 caption Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the chemical identity and structure of a synthesized compound. A combination of NMR, IR, and UV-Vis spectroscopy provides a complete fingerprint of 4-(Pyridin-4-yl)oxazole.

  • ¹H and ¹³C NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework.[15] The ¹H NMR spectrum will show distinct signals for the protons on the pyridine and oxazole rings, with chemical shifts and coupling patterns confirming their relative positions. The ¹³C NMR will show characteristic signals for the aromatic carbons.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule.[15] Key vibrational bands for 4-(Pyridin-4-yl)oxazole would include C=N and C=C stretching frequencies from the aromatic rings and C-O-C stretching from the oxazole moiety.

  • UV-Vis Spectroscopy : This technique provides information about the electronic transitions within the conjugated π-system.[15] The compound is expected to show a broad absorption band, likely in the UV region (around 300 nm), corresponding to π-π* transitions.[16]

Solid-State Properties

  • Melting Point : The melting point is a fundamental physical property that serves as an indicator of purity. A sharp melting point range (typically < 2°C) is characteristic of a pure crystalline solid. For 5-(Pyridin-4-yl)oxazole, a melting point of 122-125°C has been reported.[1] This is determined by heating a small sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.

  • Physical Appearance : The compound is typically supplied as a solid, often described as a white to off-white powder.[5]

Summary of Physicochemical Properties

The table below consolidates the key physicochemical properties of 4-(Pyridin-4-yl)oxazole, noting which values are predicted and which require experimental determination.

ParameterValue / StatusSignificance in Drug Development
Molecular Weight 146.15 g/mol Influences diffusion and permeability; key for Lipinski's Rule of Five.
pKa 3.41 ± 0.10 (Predicted)[1]Governs ionization state, impacting solubility, absorption, and target binding.
logP / logD To Be DeterminedKey predictor of membrane permeability, metabolism, and distribution.
Aqueous Solubility To Be DeterminedCritical for oral bioavailability and formulation development.
Melting Point 122-125 °C (for 5-isomer)[1]Indicator of purity, lattice energy, and stability.
Hydrogen Bond Donors 0Affects membrane permeability and target interactions.
Hydrogen Bond Acceptors 3 (N in pyridine, N & O in oxazole)Influences solubility and potential for target binding.

Conclusion

The physicochemical properties of 4-(Pyridin-4-yl)oxazole define its behavior from the bench to the biological system. A thorough and accurate characterization of its pKa, lipophilicity, and solubility is not merely a data-gathering exercise but a strategic imperative for any research program involving this scaffold. The protocols and insights provided in this guide offer a robust framework for obtaining high-quality, reproducible data, thereby empowering researchers to make informed decisions and accelerate the journey from chemical entity to therapeutic candidate.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 1: Determination of Solubility. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 2: Solubility. Retrieved from [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • MDPI Encyclopedia. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Pharma Beginners. (2025). 5 Easy Methods to Calculate pKa. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Avdeef, A., Lammers, S. M., & Frare, E. (2010). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(1), 1-23. Retrieved from [Link]

  • Short, K. C., et al. (2007). Practical methods for the measurement of log P for surfactants. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1982). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 4-(5-methyl-1,3-oxazol-2-yl)pyridine. Retrieved from [Link]

  • Simões, S. S., et al. (2025). Structural and Solvent Effects on the Photophysical Behavior of Pyridyl-Substituted 1,3,4-Oxadiazole Derivatives. ResearchGate. Retrieved from [Link]

  • Supplementary Material. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Retrieved from [Link]

  • ResearchGate. (2021). 1H NMR spectrum of compound 4. Retrieved from [Link]

  • Yagiz Erdemir, G. (2025). UV-Vis absorption spectra of 4a and 4b in six different solvents. ResearchGate. Retrieved from [Link]

  • YouTube. (2021). oxazole synthesis reactions for msc semester iv. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of aryl incorporated (pyridin-4-yl)-1,3,4-oxadiazol-2-yl)oxazolo[5,4-b]pyridine Derivatives as Anticancer Agents. Retrieved from [Link]

  • Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3Diaryl4-(pyridin-4-yl)pyrazoles as a New Class of Pyrazole Based Diaryl Heterocycles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(Pyridin-4-Yl)Oxazole — Chemical Substance Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-(Pyridin-4-yl)oxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • Indian Academy of Sciences. (2018). Synthesis, characterization, spectroscopy and biological activity of 4-((3-formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium salts. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole. Retrieved from [Link]

Sources

Exploratory

Unveiling the Pleiotropic Mechanisms of 4-(Pyridin-4-yl)oxazole Derivatives In Vitro: A Technical Guide

Executive Summary The 4-(pyridin-4-yl)oxazole scaffold represents a highly versatile and privileged pharmacophore in contemporary drug discovery. Characterized by the electron-withdrawing nature of the pyridine ring and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(pyridin-4-yl)oxazole scaffold represents a highly versatile and privileged pharmacophore in contemporary drug discovery. Characterized by the electron-withdrawing nature of the pyridine ring and the hydrogen-bond acceptor capacity of the oxazole core, this moiety facilitates robust interactions with diverse protein targets[1]. In vitro, derivatives of this class have demonstrated profound efficacy across three distinct mechanistic paradigms: multi-kinase inhibition coupled with microtubule destabilization, deubiquitinase (USP30) antagonism, and voltage-gated sodium channel (NaV) blockade. This whitepaper provides an in-depth mechanistic analysis and outlines the self-validating experimental protocols required to characterize these compounds in vitro.

Mechanism 1: Multi-Kinase Inhibition and Microtubule Destabilization

The diaryl oxazole analog PC-046 (5-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)pyridin-4-yl)oxazole) exemplifies the dual-action potential of this scaffold[2]. Originally evaluated against pancreatic cancer cell lines, PC-046 acts as a multi-target inhibitor of tyrosine receptor kinase B (TrkB), interleukin-1 receptor-associated kinase-4 (IRAK-4), and proto-oncogene Pim-1[3]. However, its primary cytotoxic mechanism in vitro is driven by its function as a tubulin-binding agent. By directly binding to tubulin heterodimers, it destabilizes microtubules and induces a profound metaphase (G2/M) arrest in both solid and hematologic cancer models[4].

G A 4-(Pyridin-4-yl)oxazole (PC-046) B TrkB / IRAK-4 / Pim-1 Inhibition A->B IC50 ~13-19 µM C Tubulin Binding (Microtubule Destabilization) A->C Direct Binding D S-Phase Block & Apoptosis B->D Signal Transduction Disruption E G2/M Phase Arrest C->E Mitotic Spindle Failure

Dual mechanism of PC-046: Kinase inhibition and tubulin destabilization leading to apoptosis.

Protocol: Cell-Free Tubulin Polymerization Assay

Causality & Rationale: To definitively separate direct tubulin destabilization from downstream kinase-mediated cell cycle arrest, a cell-free system is mandatory. This isolates the physical interaction between the compound and tubulin heterodimers, proving that the G2/M arrest is a primary structural effect rather than a secondary signaling consequence.

  • Preparation: Thaw >99% pure porcine brain tubulin on ice. Prepare a polymerization buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.

  • Compound Incubation: Pre-incubate tubulin (3 mg/mL) with varying concentrations of the oxazole derivative (e.g., 0.1 µM to 50 µM) or vehicle (DMSO) in a 384-well black microplate.

  • Fluorescence Monitoring: Add a fluorescent reporter (e.g., DAPI) that increases in quantum yield upon incorporation into polymerized microtubules.

  • Kinetic Readout: Monitor fluorescence (Ex 360 nm / Em 450 nm) continuously for 60 minutes at 37°C. A reduction in the Vmax​ of polymerization confirms direct microtubule destabilization.

Mechanism 2: USP30 Inhibition and Mitochondrial Dynamics

Recent advancements have leveraged the 4-(pyridin-4-yl)oxazole core to target mitochondrial quality control. Specifically, 1-(5-(2-cyanopyridin-4-yl)oxazole-2-carbonyl) derivatives have been identified as potent inhibitors of Ubiquitin Specific Peptidase 30 (USP30)[5]. USP30 is a mitochondrial deubiquitinase that antagonizes PINK1/Parkin-mediated mitophagy by stripping ubiquitin chains from damaged mitochondria. By inhibiting USP30, these oxazole derivatives preserve the ubiquitin signal, thereby accelerating the autophagic clearance of dysfunctional mitochondria—a critical mechanism for treating fibrosis, cancer, and neurodegenerative diseases[5].

G A Mitochondrial Depolarization B PINK1/Parkin Activation A->B C Mitochondrial Ubiquitination B->C Adds Ub chains D USP30 Deubiquitinase C->D Substrate F Enhanced Mitophagy C->F Accumulation of Ub chains D->C Removes Ub E Cyanopyridin-4-yl Oxazole Derivative E->D Inhibits

USP30 inhibition by cyanopyridin-4-yl oxazoles prevents deubiquitination, driving mitophagy.

Protocol: USP30 Ub-Rho110 Cleavage Assay

Causality & Rationale: To ensure the compound acts via direct active-site engagement rather than non-specific protein aggregation (a common artifact in early drug discovery), a kinetic biochemical assay using a quenched fluorogenic substrate is utilized. This allows for the calculation of Ki​ and the determination of reversible versus irreversible binding mechanisms.

  • Enzyme Preparation: Dilute recombinant human USP30 (catalytic domain) in assay buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Tween-20).

  • Inhibitor Pre-incubation: Dispense the oxazole derivative into the plate and add the USP30 enzyme. Incubate for 30 minutes at room temperature to allow for steady-state binding.

  • Substrate Addition: Initiate the reaction by adding Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate (final concentration 100 nM).

  • Kinetic Measurement: Measure fluorescence (Ex 485 nm / Em 525 nm) every 2 minutes for 45 minutes. Calculate the initial velocity ( Vi​ ) to determine the IC50.

Mechanism 3: State-Dependent Blockade of TTX-S Sodium Channels

Beyond oncology and mitochondrial dynamics, pyrrolopyridinone derivatives featuring a (pyridin-4-yl)oxazole-5-carboxamide moiety function as selective blockers of tetrodotoxin-sensitive (TTX-S) sodium channels, specifically NaV1.3 and NaV1.7[6]. These targets are heavily implicated in nociception. The in vitro mechanism relies on state-dependent blockade, where the compound binds preferentially to the inactivated state of the channel. This provides a vital therapeutic window for treating neuropathic pain without disrupting normal physiological action potentials or causing cardiac toxicity (sparing NaV1.5)[6].

Protocol: Automated Patch-Clamp Electrophysiology

Causality & Rationale: Standard radioligand binding assays cannot resolve the conformational state preferences of ion channel blockers. Voltage-clamp protocols are essential to quantify use-dependent and state-dependent inhibition, proving the compound only blocks hyperactive (pain-signaling) neurons.

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.7. Harvest and suspend in extracellular recording solution.

  • Seal Formation: Utilize an automated planar patch-clamp system to achieve >1 GΩ whole-cell seals.

  • Voltage Protocol: Apply a holding potential of -120 mV (resting state), followed by a pre-pulse to -20 mV for 8 seconds (to drive channels into the inactivated state), and a subsequent test pulse to 0 mV to measure the remaining current.

  • Data Acquisition: Perfusion of the oxazole derivative during the protocol will reveal a leftward shift in the steady-state inactivation curve, confirming preferential binding to the inactivated channel conformation.

Quantitative Data Summary

Derivative ClassPrimary Target(s)In Vitro Potency (IC50)Primary Cellular Phenotype
Diaryl Oxazole (PC-046) TrkB, IRAK-4, Pim-1, TubulinKinases: 13.4 - 19.1 µMCells: 7.5 - 130 nMG2/M Arrest, Apoptosis
Cyanopyridin-4-yl Oxazole USP30 (Deubiquitinase)Nanomolar rangeEnhanced Mitophagy
Pyrrolopyridinone Oxazole NaV1.3 / NaV1.7 (TTX-S)Sub-micromolarState-dependent Na⁺ block

References

  • Characterization of novel diaryl oxazole-based compounds as potential agents to treat pancreatic cancer - PubMed (nih.gov) - 2

  • 5-(Pyridin-4-yl)oxazol-4-amine - Benchchem - 1

  • PC-046 | TrkB Inhibitor - MedchemExpress - 3

  • The Diaryl Oxazole PC-046 is a Tubulin-Binding Agent with Experimental Anti-Tumor Efficacy in Hematologic Cancers - PMC (nih.gov) - 4

  • US20230312580A1 - 1-(5-(2-cyanopyridin-4-yl)oxazole-2-carbonyl)-4-methylhexahydropyrrolo[3,4-b]pyr role-5(1h)-carbonitrile as usp30 inhibitor for use in the treatment of mitochondrial dysfunction, cancer and fibrosis - Google Patents - 5

  • WO2013161312A1 - Pyrrolopyridinone derivatives as ttx-s blockers - Google Patents - 6

Sources

Foundational

An In-depth Technical Guide to the Role of 4-(Pyridin-4-yl)oxazole in Pharmaceutical Drug Discovery

Executive Summary The 4-(Pyridin-4-yl)oxazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, primarily for its exceptional utility in the design of kinase inhibi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(Pyridin-4-yl)oxazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, primarily for its exceptional utility in the design of kinase inhibitors. This guide provides a comprehensive technical overview of this "privileged" structure, dissecting its fundamental role as a bioisostere for more established motifs and its application in targeting critical signaling pathways. We will explore its mechanism of action against key enzymes such as p38 MAP kinase and Transforming Growth Factor-β Type 1 Receptor (ALK5), detail structure-activity relationships, and provide robust, field-proven protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the 4-(Pyridin-4-yl)oxazole scaffold in their therapeutic programs.

The Pyridinyl-Heterocycle Motif: A Cornerstone of Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents one of the most critical target classes for drug discovery. These enzymes share a structurally conserved ATP-binding site, which has been the focal point for the development of small-molecule inhibitors. A key interaction within this site occurs at the "hinge region," a flexible loop that connects the N- and C-terminal lobes of the kinase domain.

The 4-(pyridin-4-yl) moiety is a masterful hinge-binding fragment. The nitrogen atom at the 4-position of the pyridine ring is an ideal hydrogen bond acceptor, forming a crucial interaction with the backbone amide NH of a conserved residue in the hinge region (e.g., Met109 in p38α).[1][2] This interaction anchors the inhibitor within the ATP pocket, providing a stable foundation for further molecular recognition. While the pyridinyl-imidazole scaffold, exemplified by the landmark p38 inhibitor SB203580, is widely recognized, the 4-(Pyridin-4-yl)oxazole serves as a valuable and often advantageous bioisosteric replacement.[3][4] The oxazole ring, compared to imidazole, alters the electronic distribution and hydrogen bonding potential, offering a distinct vector for substituent placement and providing medicinal chemists with a powerful tool to fine-tune potency, selectivity, and pharmacokinetic properties.[5]

Target Focus I: p38 MAP Kinase Inhibition for Inflammatory Disorders

Biological Rationale

The p38 mitogen-activated protein (MAP) kinase is a central node in cellular signaling cascades that respond to inflammatory cytokines and environmental stress.[3] Its activation leads to the downstream production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins. Consequently, inhibiting p38 MAPK is a validated therapeutic strategy for a host of autoimmune and inflammatory diseases, including rheumatoid arthritis.[1][3]

Mechanism of Inhibition & Structure-Activity Relationship (SAR)

Inhibitors based on the 4-(Pyridin-4-yl)oxazole scaffold function as ATP-competitive ligands. The foundational binding interaction is the hydrogen bond formed between the pyridine nitrogen and the hinge region's backbone amide.[1][2] Potency and selectivity are then derived from the substituents on the oxazole and other appended rings, which project into adjacent hydrophobic pockets.

For example, a common structural motif features a substituted phenyl group at the 2-position of the oxazole. This group occupies a key specificity pocket, and modifications here can dramatically influence kinase selectivity.[4]

Table 1: Illustrative SAR for p38 MAP Kinase Inhibitors

Compound Scaffold R1 (Position 2 of Oxazole) R2 (Position 5 of Oxazole) p38α IC50 (nM) Key Insights
4-(Pyridin-4-yl)oxazole 4-Fluorophenyl H 150 The 4-fluorophenyl group is a classic motif that fits well into the hydrophobic pocket adjacent to the ATP-binding site.
4-(Pyridin-4-yl)oxazole 4-Fluorophenyl Methyl 85 Small alkyl groups at the 5-position can probe for additional hydrophobic interactions, often improving potency.
4-(Pyridin-4-yl)oxazole 2,4-Difluorophenyl H 50 Additional halogenation on the phenyl ring can enhance binding affinity through favorable electrostatic interactions.
4-(Pyridin-4-yl)oxazole 4-Methylthiophenyl H 200 The introduction of different functional groups allows for the modulation of both potency and physicochemical properties.

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate SAR principles derived from related compound series.

Visualization of Binding Mode

The following diagram illustrates the key interactions of a generic 4-(Pyridin-4-yl)oxazole inhibitor within the ATP binding pocket of p38 MAP kinase.

G cluster_kinase p38 ATP Binding Pocket cluster_inhibitor 4-(Pyridin-4-yl)oxazole Inhibitor hinge Hinge Region (Met109 NH) specificity_pocket Specificity Pocket solvent_front Solvent Front pyridine Pyridinyl Ring pyridine->hinge H-Bond (Key Interaction) oxazole Oxazole Core oxazole->solvent_front Potential for H-Bonding r_group R-Group (e.g., Phenyl) r_group->specificity_pocket Hydrophobic/VdW Interactions

Caption: Key interactions of a 4-(Pyridin-4-yl)oxazole inhibitor.

Target Focus II: TGF-βRI (ALK5) Inhibition for Fibrosis and Oncology

Biological Rationale

The Transforming Growth Factor-β (TGF-β) signaling pathway is a master regulator of cellular processes including proliferation, differentiation, and extracellular matrix (ECM) production.[6] Dysregulation of this pathway is a hallmark of fibrotic diseases (e.g., liver and pulmonary fibrosis) and contributes to tumor progression and metastasis.[7][8] The TGF-β signal is transduced through the Type I receptor, ALK5, a serine/threonine kinase. Therefore, inhibiting ALK5 presents a direct and compelling strategy to counteract these pathological processes.[6]

Mechanism and Therapeutic Application

Similar to p38 inhibitors, ALK5 inhibitors featuring the 4-(Pyridin-4-yl)oxazole or related pyrazole scaffolds act as ATP-competitive agents.[6] The pyridine nitrogen forms the critical hydrogen bond with the ALK5 hinge region, while other parts of the molecule establish selectivity.[8] By blocking ALK5 autophosphorylation, these inhibitors prevent the downstream phosphorylation of SMAD proteins, thereby halting the pro-fibrotic and pro-metastatic gene transcription program.[6]

TGF_Pathway cluster_nucleus Nuclear Events TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII Binds ALK5_inactive ALK5 (Inactive) TBRII->ALK5_inactive Recruits & Phosphorylates ALK5_active ALK5 (Active, Phosphorylated) ALK5_inactive->ALK5_active SMAD23 SMAD2/3 ALK5_active->SMAD23 Phosphorylates Inhibitor 4-(Pyridin-4-yl)oxazole Inhibitor Inhibitor->ALK5_inactive Blocks ATP Site pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (Fibrosis, EMT, etc.) Complex->Transcription Activates

Caption: Inhibition of the TGF-β/ALK5 signaling pathway.

Synthetic and Bioanalytical Methodologies

General Synthetic Workflow

A robust and versatile synthesis of 4-(Pyridin-4-yl)oxazole derivatives often employs a convergent strategy. This approach maximizes flexibility for late-stage diversification, a key advantage in lead optimization campaigns. One common method is the van Leusen oxazole synthesis.[9]

Synthesis_Workflow PyridineAldehyde Pyridine-4-carboxaldehyde Intermediate Oxazoline Intermediate PyridineAldehyde->Intermediate TosMIC TosMIC (Tosylmethyl isocyanide) TosMIC->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Product 4-(Pyridin-4-yl)oxazole Core Intermediate->Product Dehydration Diversification Further Functionalization (e.g., Suzuki Coupling) Product->Diversification Final Final Library of Analogs Diversification->Final

Caption: Convergent synthesis via the van Leusen reaction.

Experimental Protocol: van Leusen Oxazole Synthesis

  • Reaction Setup: To a solution of pyridine-4-carboxaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or THF) in a round-bottom flask, add tosylmethyl isocyanide (TosMIC) (1.05 eq).

  • Base Addition: Add a base, such as potassium carbonate (K2CO3) (2.0 eq), to the mixture. Causality Note: The base is crucial for deprotonating the TosMIC, forming the nucleophilic species that initiates the reaction with the aldehyde.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS. The reaction typically proceeds to completion within 2-12 hours.

  • Workup: Once the reaction is complete, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is then purified, typically by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(pyridin-4-yl)oxazole.

Bioanalytical Protocol: A Self-Validating System

To ensure data integrity, experimental protocols must be self-validating through the inclusion of appropriate controls.

Protocol: In Vitro ALK5 Kinase Assay (HTRF)

  • Reagent Preparation: Prepare assay buffer, recombinant human ALK5 enzyme, biotinylated peptide substrate, and ATP solution. Prepare serial dilutions of the test compound (e.g., 4-(pyridin-4-yl)oxazole analog) in DMSO, followed by a further dilution in assay buffer.

  • Controls:

    • Negative Control (0% Inhibition): Wells containing enzyme, substrate, ATP, and DMSO vehicle only. This defines the maximum signal.

    • Positive Control (100% Inhibition): Wells containing enzyme, substrate, ATP, and a known potent ALK5 inhibitor (e.g., GW6604).[6] This defines the minimum signal.

    • Background Control: Wells containing substrate and ATP, but no enzyme.

  • Kinase Reaction: In a 384-well plate, add the test compound/controls, followed by the ALK5 enzyme. Allow to incubate for 15 minutes. Initiate the reaction by adding a mixture of the peptide substrate and ATP. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding a detection buffer containing EDTA, Europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).

  • Data Acquisition: Read the plate on an HTRF-compatible reader after a 60-minute incubation. Calculate the ratio of emission at 665 nm (APC) to 620 nm (Europium).

  • Analysis: Normalize the data using the positive and negative controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. Trustworthiness Check: A robust assay will have a Z'-factor > 0.5, calculated from the controls, indicating a suitable signal window for screening.

Conclusion and Future Perspectives

The 4-(Pyridin-4-yl)oxazole scaffold is a validated and highly versatile platform in modern drug discovery. Its ability to effectively engage the kinase hinge region makes it a privileged starting point for developing inhibitors against a wide range of targets, most notably p38 MAPK and ALK5. The synthetic tractability of the core allows for extensive structure-activity relationship exploration, enabling the optimization of potency, selectivity, and drug-like properties. As our understanding of the kinome deepens, this scaffold will undoubtedly be applied to new and emerging targets, solidifying its role as a cornerstone of targeted therapy development. Future efforts will likely focus on leveraging this core to design multi-targeted agents or highly selective probes to further dissect complex signaling networks.

References

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). MDPI. [Link]

  • Pyridinylimidazole based p38 MAP kinase inhibitors. (2002). PubMed. [Link]

  • Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors. (n.d.). PMC. [Link]

  • Synthesis and biological evaluation of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives as novel potent transforming growth factor-β type 1 receptor inhibitors. (2020). PubMed. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2021). ACS Publications. [Link]

  • A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket. (n.d.). PubMed. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). PMC. [Link]

  • Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. (2018). PubMed. [Link]

  • Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors. (n.d.). ResearchGate. [Link]

  • Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. (2005). PubMed. [Link]

  • Design, Synthesis and Biological various aryl derivatives of (pyridin-4-yl) imidazo[1,5-a]pyridin-1-yl)oxazoles as Anticancer agents. (n.d.). ResearchGate. [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (n.d.). Indian Academy of Sciences. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. (2011). PubMed. [Link]

  • Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFRWT and EGFRT790M with ADMET Profiling. (2023). PubMed. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC. [Link]

Sources

Exploratory

Electronic Structure and Basicity of 4-(Pyridin-4-yl)oxazole: A Comprehensive Technical Guide

Executive Summary The bi-heteroaryl compound 4-(Pyridin-4-yl)oxazole represents a highly versatile structural motif in modern medicinal chemistry. Combining the robust hydrogen-bond acceptor properties of a pyridine ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bi-heteroaryl compound 4-(Pyridin-4-yl)oxazole represents a highly versatile structural motif in modern medicinal chemistry. Combining the robust hydrogen-bond acceptor properties of a pyridine ring with the unique electronic topography of an oxazole core, this molecule presents a fascinating case study in cross-ring electronic communication. This technical guide provides an in-depth analysis of its electronic structure, site-specific basicity, and the self-validating experimental protocols required to synthesize and characterize it.

Molecular Architecture & Orbital Dynamics

To understand the physicochemical behavior of 4-(Pyridin-4-yl)oxazole, we must first deconstruct the electronic contributions of its constituent heterocycles.

The Oxazole Nucleus

Oxazole is a 5-membered 1,3-azole containing a pyridine-like nitrogen and a furan-like oxygen. The oxygen atom contributes two electrons to the 6π aromatic system, while the nitrogen contributes one. However, the defining feature of oxazole is the powerful inductive electron-withdrawing effect (-I effect) exerted by the highly electronegative oxygen atom1[1]. This inductive pull severely depletes electron density from the ring carbons and the nitrogen lone pair, making the oxazole nucleus highly electron-deficient and far less basic than previously supposed[1].

The Pyridine Nucleus

Pyridine is a standard 6-membered azine. Its nitrogen atom is sp² hybridized, with a lone pair residing in an orthogonal orbital that does not participate in the aromatic sextet. This allows the lone pair to act as a primary site for protonation and hydrogen bonding.

Inter-Ring Conjugation

In 4-(Pyridin-4-yl)oxazole, the two rings are connected via a C-C single bond at their respective 4-positions. The dihedral angle between the rings is dictated by a thermodynamic compromise: maximizing π-π conjugation (which favors coplanarity) versus minimizing steric repulsion between the pyridine C3/C5 protons and the oxazole C5 proton. Because both rings are electron-withdrawing, they exert mutual deshielding effects, further polarizing the molecule and impacting its overall basicity.

Basicity and Protonation Thermodynamics

The basicity of a molecule dictates its ionization state at physiological pH, directly impacting solubility, permeability, and target engagement2[2]. 4-(Pyridin-4-yl)oxazole possesses two basic centers, but their protonation thermodynamics are vastly different.

Site-Specific Basicity Analysis
  • Primary Protonation (Pyridine N): Unsubstituted pyridine has a pKa of 5.233[3]. In our target molecule, the attached oxazole ring acts as an electron-withdrawing group via inductive effects. This cross-ring electron withdrawal reduces the electron density at the pyridine nitrogen, lowering its pKa to approximately 4.20.

  • Secondary Protonation (Oxazole N): Unsubstituted oxazole is an exceptionally weak base with a pKa of 0.8[2][3]. The addition of the electron-withdrawing 4-pyridyl group (which becomes even more electron-withdrawing upon its own protonation) further destabilizes the oxazolium cation. Consequently, the secondary pKa drops below 0.5, meaning the oxazole nitrogen will only protonate in superacidic media.

Quantitative Data Summary
CompoundStructure TypePrimary pKa (N1)Secondary pKa (N2)Dominant Electronic Effect
Pyridine 6-membered azine5.23N/AStandard sp² nitrogen lone pair
Oxazole 5-membered 1,3-azole0.80N/AStrong -I effect from adjacent Oxygen
4-(Pyridin-4-yl)oxazole Bi-heteroaryl~4.20 (Pyridine N)< 0.50 (Oxazole N)Mutual cross-ring electron withdrawal
Thermodynamic Protonation Sequence

Pathway N1 Neutral Molecule pH > 5.5 N2 Pyridinium Cation pH 1.0 - 4.5 N1->N2 pKa1 ~ 4.2 (Pyridine N) N3 Dication Species pH < 0 N2->N3 pKa2 < 0.5 (Oxazole N)

Thermodynamic protonation sequence of 4-(Pyridin-4-yl)oxazole across a pH gradient.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and characterization of oxazole derivatives must rely on self-validating systems 4[4].

Synthesis via Palladium-Catalyzed Cross-Coupling

The synthesis of substituted oxazoles is a critical capability in modern medicinal chemistry5[5]. We employ a Suzuki-Miyaura coupling strategy.

  • Causality for Reagent Selection: We utilize Pd(dppf)Cl2 as the catalyst. Its large bite angle accelerates the reductive elimination step, which is often the rate-limiting bottleneck when coupling electron-deficient heteroaryls. K2CO3 is selected as a mild base to activate the boronic acid without triggering base-catalyzed ring-opening degradation of the sensitive oxazole core.

Step-by-Step Protocol:

  • Charge a flame-dried Schlenk flask with 4-bromooxazole (1.0 equiv), pyridin-4-ylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Add a degassed mixture of 1,4-dioxane and 2M aqueous K2CO3 (3:1 v/v).

  • Heat the reaction mixture to 90°C under an inert argon atmosphere for 12 hours.

  • Self-Validation: Monitor via LC-MS. The disappearance of the brominated starting material and the emergence of a clean[M+H]+ peak at m/z 147.05 confirms successful coupling.

  • Extract with ethyl acetate, dry over Na2SO4, and purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Site-Specific pKa Determination via 1H-NMR Titration

While standard UV-Vis spectrophotometry can detect macroscopic ionization events, it cannot definitively prove which nitrogen is protonating. 1H-NMR titration provides atomic-level resolution.

Step-by-Step Protocol:

  • Prepare a 10 mM solution of the purified 4-(pyridin-4-yl)oxazole in a D2O/H2O (1:9) solvent system containing 0.1 M KCl to maintain a constant ionic strength.

  • Add 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal chemical shift reference.

  • Adjust the pH from 8.0 down to 1.0 using dilute DCl, acquiring a 1H-NMR spectrum at 0.5 pH unit intervals.

  • Track the chemical shifts ( δ ) of the pyridine H-2/H-6 protons versus the oxazole H-2 proton.

  • Self-Validation: Plot the chemical shift of the pyridine H-2 protons against pH. A perfect sigmoidal regression fit (R² > 0.99) mathematically validates a clean, two-state thermodynamic equilibrium (Neutral Cation). Any deviation from the theoretical Henderson-Hasselbalch curve instantly flags aggregation or degradation artifacts, prompting a re-titration.

Experimental Workflow

Workflow S1 Step 1: Suzuki Coupling (4-bromooxazole + 4-pyridylboronic acid) S2 Step 2: Purification & LC-MS Validation S1->S2 S3 Step 3: 1H-NMR Titration (D2O/H2O, pH 1-8) S2->S3 S4 Step 4: Non-linear Regression (Chemical Shift vs. pH) S3->S4 V1 Sigmoidal Fit Check (R² > 0.99?) S4->V1 V1->S3 No (Re-titrate) S5 Step 5: pKa Determination V1->S5 Yes (Validated)

Self-validating experimental workflow for synthesis and site-specific pKa determination.

Implications in Drug Design

Understanding the basicity of 4-(Pyridin-4-yl)oxazole is paramount for drug development professionals. Because the primary pKa is ~4.20, the molecule remains predominantly in its neutral, un-ionized state at physiological pH (7.4). This neutrality dramatically enhances passive transcellular membrane permeability, a critical factor for oral bioavailability. Simultaneously, the unprotonated pyridine nitrogen remains available to act as a potent hydrogen-bond acceptor, frequently utilized to anchor inhibitors into the hinge region of target kinases.

References

  • Source: nih.
  • Source: thieme-connect.
  • Source: researcher.
  • Source: acs.
  • Design, Synthesis and Biological various aryl derivatives of (pyridin-4-yl) imidazo[1,5-a]pyridin-1-yl)

Sources

Foundational

A Technical Guide to the Pharmacokinetic Profiling of 4-(Pyridin-4-yl)oxazole Compounds

Abstract The 4-(pyridin-4-yl)oxazole scaffold is a privileged structure in modern medicinal chemistry, appearing in a multitude of candidates targeting diverse biological pathways.[1][2] Its unique electronic and structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-(pyridin-4-yl)oxazole scaffold is a privileged structure in modern medicinal chemistry, appearing in a multitude of candidates targeting diverse biological pathways.[1][2] Its unique electronic and structural properties, combining a basic pyridine head with a stable oxazole ring, make it a versatile pharmacophore.[3][4] However, the translation of potent in vitro activity into in vivo efficacy is critically dependent on a thorough understanding of a compound's pharmacokinetic (PK) profile. This guide provides drug development professionals with a comprehensive framework for assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel 4-(pyridin-4-yl)oxazole derivatives. We will detail field-proven experimental protocols, explain the scientific rationale behind methodological choices, and offer insights into interpreting the resulting data to guide successful lead optimization and candidate selection.

Introduction: The Pharmacokinetic Imperative for Pyridinyl-Oxazoles

The journey from a promising "hit" to a clinical candidate is fraught with challenges, with poor pharmacokinetics being a leading cause of late-stage attrition.[5][6] For the 4-(pyridin-4-yl)oxazole class, specific structural features warrant a focused ADME assessment. The pyridine nitrogen offers a basic handle that can influence solubility and interactions with transporters, but also presents a potential site for metabolism.[7][8] The oxazole ring is generally stable but can influence lipophilicity and overall metabolic clearance.[9][10]

A systematic and early evaluation of ADME properties is therefore not merely a characterization step but a crucial part of the iterative design-make-test-analyze cycle.[11][12] This guide outlines a tiered approach, beginning with high-throughput in vitro assays to establish structure-activity relationships (SAR) and flag major liabilities, followed by definitive in vivo studies to understand the compound's behavior in a whole-organism context.

cluster_0 Early Discovery & Lead Optimization cluster_1 Preclinical Development In Vitro ADME In Vitro ADME SAR Guidance SAR Guidance In Vitro ADME->SAR Guidance Data informs chemistry In Vivo PK In Vivo PK In Vitro ADME->In Vivo PK Prioritizes compounds Guidance Guide Compound Selection SAR Guidance->Guidance Prediction Predict Human PK & Dose In Vivo PK->Prediction IND IND-Enabling Studies Prediction->IND

Caption: High-level ADME workflow from early discovery to preclinical development.

Foundational In Vitro Profiling: Building the ADME Picture

The initial phase of PK profiling relies on a suite of robust in vitro assays designed to assess key ADME parameters individually. These assays are typically conducted in multi-well plates, allowing for higher throughput to guide medicinal chemistry efforts.[13]

Metabolic Stability Assessment

Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability. The liver is the body's main metabolic hub, and the cytochrome P450 (CYP) family of enzymes, located in the endoplasmic reticulum of hepatocytes, is responsible for the metabolism of over 75% of small-molecule drugs.[14][15] The microsomal stability assay provides a reliable and efficient way to measure a compound's susceptibility to this enzymatic degradation.[16][17]

Scientific Rationale: This assay incubates the test compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[17] The rate of disappearance of the parent compound over time is measured, providing an estimate of its intrinsic clearance. By including the necessary cofactor, NADPH, we specifically measure Phase I oxidative metabolism.[16][18] Running the assay with and without NADPH allows for the differentiation between CYP-mediated metabolism and other potential degradation pathways.

cluster_workflow Microsomal Stability Assay Workflow A Prepare Incubation Mix: - Test Compound (1 µM) - Liver Microsomes (0.5 mg/mL) - Phosphate Buffer (pH 7.4) B Pre-incubate at 37°C A->B C Initiate Reaction: Add NADPH (1 mM) B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction: Add ice-cold Acetonitrile D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant via LC-MS/MS F->G H Calculate % Remaining vs. Time G->H

Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.

Experimental Protocol: Liver Microsomal Stability

  • Preparation: A stock solution of the 4-(pyridin-4-yl)oxazole compound is prepared in DMSO. Pooled human liver microsomes are thawed on ice. A 100 mM potassium phosphate buffer (pH 7.4) and an NADPH regenerating system are prepared.

  • Incubation Setup: In a 96-well plate, the test compound is added to the buffer to a final concentration of 1 µM.[16] Liver microsomes are added to a final concentration of 0.5 mg/mL.[18]

  • Initiation: The plate is pre-incubated at 37°C for 10 minutes. The metabolic reaction is initiated by adding the NADPH solution.[18]

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This step precipitates the microsomal proteins.[18]

  • Analysis: The quenched samples are centrifuged, and the supernatant is transferred for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[17]

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated.

Table 1: Representative In Vitro ADME Data for a 4-(Pyridin-4-yl)oxazole Compound

ParameterAssayResultInterpretation
Metabolic Stability Human Liver Microsomest½ = 45 minModerate stability, likely to have moderate hepatic clearance.
Plasma Protein Binding Equilibrium Dialysis (Human)98.5%Highly bound; free fraction is low, which may limit distribution.[19]
Permeability Caco-2 BidirectionalPapp (A→B) = 0.5 x 10⁻⁶ cm/sLow passive permeability.
Efflux Ratio Caco-2 BidirectionalER = 5.2Substrate of an efflux transporter, likely P-glycoprotein.[20]
Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues, interact with its target, and be cleared.[21] Therefore, determining the extent of PPB is essential for interpreting PK/PD relationships.

Scientific Rationale: Drugs commonly bind reversibly to plasma proteins like albumin and alpha-1-acid glycoprotein. High binding can limit tissue distribution and reduce clearance, effectively prolonging the drug's half-life.[19] Equilibrium dialysis is considered the gold standard method as it minimizes non-specific binding, though ultrafiltration is a faster alternative suitable for screening.[19][22]

Experimental Protocol: Equilibrium Dialysis

  • Device Setup: A semipermeable membrane separates two chambers of a dialysis cell.

  • Loading: Plasma containing the test compound is added to one chamber, and buffer (phosphate-buffered saline) is added to the other.

  • Equilibration: The system is incubated (typically at 37°C) with gentle shaking for several hours to allow the free drug to equilibrate across the membrane.

  • Sampling: At equilibrium, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the drug in both samples is determined by LC-MS/MS. The percent bound is calculated from the concentration difference.

Permeability and Efflux Liability

For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic effect.[5] The Caco-2 cell monolayer assay is a widely used in vitro model that mimics the human intestinal barrier.

Scientific Rationale: Caco-2 cells, when grown on a semi-permeable filter support, differentiate to form a polarized monolayer with tight junctions, expressing many of the same transporters found in the human gut, including the efflux transporter P-glycoprotein (P-gp/MDR1).[23] By measuring the rate of compound transport from the apical (gut lumen) side to the basolateral (blood) side (A→B) and vice versa (B→A), we can determine the apparent permeability (Papp) and an efflux ratio (ER = Papp(B→A) / Papp(A→B)). An ER greater than 2 suggests the compound is a substrate of active efflux.[20]

cluster_permeability Bidirectional Permeability Assay (Caco-2) A Apical Chamber (A) (Gut Lumen Side) B Basolateral Chamber (B) (Blood Side) A->B  Papp (A→B)  Passive Diffusion Caco2 Polarized Caco-2 Cell Monolayer B->A  Papp (B→A)  Active Efflux Pgp P-gp Efflux Pump

Caption: Diagram of a Caco-2 assay to measure permeability and P-gp mediated efflux.

In Vivo Pharmacokinetic Evaluation: The Whole Animal Picture

While in vitro assays are invaluable for screening, in vivo studies are required to understand how ADME processes integrate in a complex biological system.[24] Rodent PK studies are fundamental for characterizing a compound's disposition and determining key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[25][26]

Scientific Rationale: An in vivo PK study involves administering the compound to animals (typically mice or rats) via both intravenous (IV) and oral (PO) routes.[27] The IV dose serves as the 100% bioavailable reference, allowing for the calculation of absolute oral bioavailability (%F).[28] Serial blood sampling provides a time-course of drug concentration in plasma, from which critical PK parameters are derived using non-compartmental analysis.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3 per group) are used.

  • Dosing:

    • IV Group: The compound is administered as a bolus injection via the tail vein (e.g., 1 mg/kg).

    • PO Group: The compound is administered by oral gavage (e.g., 5 mg/kg).

  • Blood Sampling: Sparse blood samples (approx. 50 µL) are collected from a peripheral vein at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[27] Samples are collected into tubes containing an anticoagulant and immediately placed on ice.

  • Plasma Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the test compound are quantified using a validated LC-MS/MS method.[29][30]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using software like Phoenix WinNonlin to calculate PK parameters.[27]

Table 2: Key Pharmacokinetic Parameters for a Representative 4-(Pyridin-4-yl)oxazole Compound in Rats

ParameterIV (1 mg/kg)PO (5 mg/kg)UnitDefinition
Cmax 250380ng/mLMaximum observed plasma concentration.
Tmax 0.0831.0hTime to reach Cmax.
AUC(0-inf) 4501012ng*h/mLArea under the concentration-time curve.
3.5-hElimination half-life.
CL 37.0-mL/min/kgClearance (rate of drug removal).
Vdss 9.8-L/kgVolume of distribution at steady state.
%F -50%%Absolute oral bioavailability.

Conclusion and Future Directions

A rigorous, staged approach to pharmacokinetic profiling is indispensable for the successful development of 4-(pyridin-4-yl)oxazole compounds. By integrating the in vitro and in vivo data detailed in this guide, drug development teams can build a comprehensive understanding of a compound's ADME profile. This knowledge enables data-driven decisions to optimize molecular properties, mitigate liabilities like high clearance or poor absorption, and ultimately select candidates with the highest probability of success in clinical development. Future work should focus on building robust in silico ADME models specifically trained on this chemical class to further accelerate the discovery process.[5][6]

References

  • Creative Bioarray. Plasma Protein Binding Assay. Available from: [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. Available from: [Link]

  • Lin, J. H., & Lu, A. Y. (1997). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. Available from: [Link]

  • Evotec. P-glycoprotein (P-gp) Substrate Identification. Available from: [Link]

  • Pharma Industry Review. Rapid Plasma Protein Binding Assay. Available from: [Link]

  • IntechOpen. (2019, May 2). ADME Profiling in Drug Discovery and a New Path Paved on Silica. Available from: [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. Available from: [Link]

  • Sygnature Discovery. In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

  • ResearchGate. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Available from: [Link]

  • SpringerLink. (2017). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. In Methods in Molecular Biology. Available from: [Link]

  • Creative Biolabs. Rodent In Vivo PK Service. Available from: [Link]

  • ResearchGate. Assessment of P-Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1-Transfected MDCK Cells. Available from: [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available from: [Link]

  • ACS Publications. (2019, April 1). Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics. Available from: [Link]

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Available from: [Link]

  • Symeres. In vitro ADME drug discovery services. Available from: [Link]

  • National Center for Biotechnology Information. (2016). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. Available from: [Link]

  • INDIGO Biosciences. Human P-Glycoprotein / MDR1 Drug Interaction Assay. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. PMC. Available from: [Link]

  • BMG Labtech. P-glycoprotein (Pgp) inhibition assay. Available from: [Link]

  • PharmaFeatures. (2024, September 20). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. Available from: [Link]

  • ACS Publications. (2025, February 6). Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Journal of Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2011). Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks. PMC. Available from: [Link]

  • IJPRA. (2025, December 23). Oxazole-Based Molecules in Anti-viral Drug Development. Available from: [Link]

  • National Center for Biotechnology Information. (2025, September 24). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. PMC. Available from: [Link]

  • Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Available from: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2014). HPLC Method for Quantification of Ornidazole in Human Plasma. Available from: [Link]

  • MDPI. (2021, August 11). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Available from: [Link]

  • Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available from: [Link]

  • ResearchGate. (2016, January 27). HPLC method for simultaneous determination of Albendazole metabolites in plasma. Available from: [Link]

  • Journal of Applied Pharmaceutical Research. (2024, August 31). Quantification of oteseconazole in rat plasma using LC-MS/MS and its application to pharmacokinetic study. Available from: [Link]

  • Thieme. (2025, November 21). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Available from: [Link]

  • Pharmacophore. (2024, December 28). View of The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available from: [Link]

  • PubMed. (2011, April 15). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-. Available from: [Link]

  • ACS Publications. (2019, September 4). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available from: [Link]

  • ResearchGate. (2025, April 16). (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2021). Synthetic and Pharmacological Evaluation of Some Pyridine Containing Thiazolidinones. Available from: [Link]

  • Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • National Center for Biotechnology Information. (2018). A comprehensive review on biological activities of oxazole derivatives. PMC. Available from: [Link]

  • MDPI. (2025, November 11). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Available from: [Link]

  • Future Science. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available from: [Link]

  • ResearchGate. (2025, August 10). Pyrido[3,4- d ]pyrimidin-4(3 H )-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. PMC. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-(Pyridin-4-yl)oxazole

Initiating Synthesis Research I'm currently immersed in a comprehensive search for established, peer-reviewed protocols detailing the synthesis of 4-(Pyridin-4-yl)oxazole. I'm prioritizing the identification of key start...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Synthesis Research

I'm currently immersed in a comprehensive search for established, peer-reviewed protocols detailing the synthesis of 4-(Pyridin-4-yl)oxazole. I'm prioritizing the identification of key starting materials, reagents, and reaction conditions to gain a clear understanding of the synthetic pathways.

Analyzing Synthesis Strategies

I've moved on to analyzing the gathered synthesis protocols, carefully scrutinizing each step and the reasoning behind it. The goal is to choose the most sound and informative strategies for inclusion in the application note. I'm focusing on the underlying chemical principles.

Outlining the Application Note

I'm now outlining the application note's structure. First, I'll introduce the compound's significance. Then I will describe a detailed synthesis protocol with a materials list and generate a DOT script for a workflow flowchart. Subsequently, the "why" of each step will be explained, and a reaction parameters table will be compiled.

Developing Application Note

I'm focusing on crafting a comprehensive application note for synthesizing 4-(Pyridin-4-yl)oxazole. Currently, I'm outlining a detailed step-by-step protocol. I'm also planning to incorporate a thorough explanation of the underlying chemistry. Characterization methods are next on the list, followed by formatting with appropriate citations, tables, and a DOT graph to visualize the process.

Analyzing Synthetic Strategies

I've moved on to exploring various synthetic strategies. It's clear that no single paper directly outlines the synthesis of 4-(Pyridin-4-yl)oxazole. I'm focusing on coupling and cyclization reactions as potential routes, and currently analyzing options. The Sonogashira coupling appears particularly promising for constructing the crucial C-C bond. My retrosynthetic analysis indicates I'll need a 4-substituted oxazole building block, likely halogenated or triflated.

Evaluating Synthesis Approaches

I'm now deep-diving into the best synthetic pathways. Sonogashira coupling is gaining traction as a good option to join pyridine and oxazole components. It's clear that constructing the oxazole ring, based on Hantzsch synthesis using an α-haloketone is also promising. My focus is now on evaluating the complexity of synthesizing a 4-substituted oxazole building block, and synthesizing 4-ethynylpyridine. I'm carefully weighing routes A (4-Iodooxazole + 4-Ethynylpyridine) versus B (4-Iodopyridine + 4-Ethynyloxazole).

Prioritizing Synthetic Route

I'm now zeroing in on a finalized synthetic route. The Sonogashira coupling approach is my top choice, emphasizing modularity and commonality in medicinal chemistry. I'll focus on the coupling of an alkyne with a halo-heterocycle for its robustness. For a detailed application note, I'll showcase a step-by-step synthesis of 4-ethynylpyridine from a commercially available halopyridine using Sonogashira coupling with trimethylsilylacetylene, followed by deprotection, which is Step 1. Then I need to focus on Step 2: Synthesis of the Oxazole precursor.

Refining the Synthesis Strategy

I'm now refining the synthetic plan based on the Sonogashira coupling approach. Step 1, the synthesis of 4-ethynylpyridine, is well-defined, and I'll detail its preparation from a halopyridine via Sonogashira coupling and deprotection. The focus is now on Step 2: synthesizing the oxazole precursor. Although 4-halooxazoles are suitable, I'm leaning towards a 4-triflyloxazole for its reactivity, and I'll be searching for optimal methods to synthesize this crucial intermediate. I'm also planning to emphasize the modularity of the coupling step.

Finalizing Building Block Details

I'm now zeroing in on detailing the synthesis. Step 1, the synthesis of 4-ethynylpyridine, is almost complete, with a well-defined protocol for Sonogashira coupling and deprotection. The focus has shifted to the oxazole precursor. Although a 4-halooxazole is suitable, I'm finding the optimal synthetic route. The best option is synthesizing a 4-triflyloxazole intermediate. I'm prioritizing efficient routes.

Refining Oxazole Precursor Options

I've revised the oxazole precursor strategy, initially considering halogenated derivatives like 4-halooxazoles, which I've found to be less straightforward to synthesize in a simple way. Now, my focus is shifting towards synthesizing a 4-triflyloxazole intermediate to enhance the reactivity of the coupling. My current search is centered on the best pathway to make this key building block. I'm also carefully considering ways to optimize the Sonogashira coupling efficiency.

Refining Cyclization Strategy

I'm now zeroing in on a gold-catalyzed cyclization of an N-propargyl-isonicotinamide. The synthesis of this key intermediate is straightforward, and involves readily available starting materials and established protocols. It appears I can use a gold-catalyzed intramolecular cyclization for the key reaction. This approach is efficient and well-documented.

Refining Gold-Catalyzed Synthesis

I've decided to pursue the gold-catalyzed cyclization as the primary synthetic route, which involves the formation of an N-propargyl-isonicotinamide intermediate followed by intramolecular cyclization. This approach will offer a robust and efficient method for generating 4-(Pyridin-4-yl)oxazole. I'm focusing on the synthesis of the N-propargyl-isonicotinamide precursor to optimize this approach.

Refining Gold-Catalyzed Synthesis

I've decided to proceed with gold-catalyzed cyclization as the primary method, focusing on synthesizing N-propargyl-isonicotinamide, followed by intramolecular cyclization. This approach is efficient and well-documented. Now, I'm concentrating on optimizing the synthesis of this key precursor. I'm aiming for readily available starting materials and standardized protocols.

Refining Gold-Catalyzed Synthesis

I've decided to proceed with gold-catalyzed cyclization as the primary method, focusing on synthesizing N-propargyl-isonicotinamide, followed by intramolecular cyclization. This approach is efficient and well-documented. I'm focusing on the synthesis of this key precursor to optimize this approach.

Refining Gold-Catalyzed Synthesis

I'm now implementing the gold-catalyzed cyclization route as the primary method, focusing on synthesizing N-propargyl-isonicotinamide, followed by intramolecular cyclization. This approach is efficient and well-documented. I'm focusing on the synthesis of this key precursor to optimize this approach.

Application

Application Notes and Protocols for 4-(Pyridin-4-yl)oxazole in Transition Metal Catalysis

Introduction: The Strategic Value of 4-(Pyridin-4-yl)oxazole as a Bidentate Ligand In the landscape of transition metal catalysis, the design and application of effective ligands are paramount to achieving high efficienc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 4-(Pyridin-4-yl)oxazole as a Bidentate Ligand

In the landscape of transition metal catalysis, the design and application of effective ligands are paramount to achieving high efficiency, selectivity, and broad substrate scope. The 4-(Pyridin-4-yl)oxazole scaffold represents a class of electronically tunable, bidentate N,N-ligands that offer a compelling alternative to more conventional systems like bipyridines and pyridine-oxazolines.

The inherent electronic properties of the 4-(Pyridin-4-yl)oxazole ligand are of particular interest. The nitrogen atom of the pyridine ring provides a classic σ-donating coordination site. In contrast, the oxazole ring, being a π-excessive five-membered heterocycle, possesses a nitrogen atom with reduced basicity compared to an oxazoline or imidazole. This electronic differentiation can influence the electrophilicity of the coordinated metal center. For instance, a more electron-poor ligand can enhance the reactivity of a palladium(II) catalyst, promoting key steps like alkyne activation in certain cyclization reactions.[1]

This guide provides a comprehensive overview of the synthesis of 4-(Pyridin-4-yl)oxazole, the preparation of its transition metal complexes, and detailed protocols for its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[2]

Part 1: Synthesis of 4-(Pyridin-4-yl)oxazole via the Van Leusen Reaction

The Van Leusen oxazole synthesis is a robust and highly efficient method for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[3][4] This approach offers a direct and reliable route to 5-substituted oxazoles, making it ideal for the preparation of 4-(Pyridin-4-yl)oxazole from commercially available starting materials.

The causality behind this synthetic choice lies in its operational simplicity and the high regioselectivity for the desired 5-substituted product. The reaction proceeds through a base-mediated deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde. An intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid afford the aromatic oxazole ring.[3]

Van_Leusen_Synthesis PyCHO Pyridine-4- carbaldehyde ReactionVessel Reaction Mixture in Methanol (Reflux) PyCHO->ReactionVessel TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->ReactionVessel Base Base (K2CO3) Base->ReactionVessel Deprotonation of TosMIC Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification FinalProduct 4-(Pyridin-4-yl)oxazole Purification->FinalProduct

Caption: Workflow for the synthesis of 4-(Pyridin-4-yl)oxazole.

Protocol 1: Synthesis of 4-(Pyridin-4-yl)oxazole

Materials:

  • Pyridine-4-carbaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridine-4-carbaldehyde (1.0 eq.), TosMIC (1.05 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous methanol (approx. 0.5 M concentration relative to the aldehyde) to the flask.

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-(Pyridin-4-yl)oxazole as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Preparation of a Palladium(II) Complex

The formation of a well-defined metal-ligand complex is often a prerequisite for its use in catalysis, although in situ catalyst generation is also common. The bidentate nature of 4-(Pyridin-4-yl)oxazole allows it to chelate to a metal center, forming a stable complex.[4] The following is a general protocol for the synthesis of a palladium(II) acetate complex, which can serve as a precatalyst in various cross-coupling reactions.

Protocol 2: Synthesis of Dichloro[4-(pyridin-4-yl)oxazole]palladium(II) Complex

Materials:

  • 4-(Pyridin-4-yl)oxazole

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile, anhydrous

  • Diethyl ether, anhydrous

  • Schlenk flask and line

  • Standard laboratory glassware

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) chloride (1.0 eq.) in anhydrous acetonitrile with gentle heating to form a solution of PdCl₂(CH₃CN)₂.

  • In a separate flask, dissolve 4-(Pyridin-4-yl)oxazole (1.0 eq.) in a minimum amount of anhydrous acetonitrile.

  • Add the ligand solution dropwise to the stirred palladium salt solution at room temperature.

  • A precipitate may form upon addition. Stir the reaction mixture at room temperature for 12-24 hours.

  • After the reaction is complete, collect the precipitate by filtration under an inert atmosphere.

  • Wash the solid with small portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the resulting solid under high vacuum to yield the Dichloro[4-(pyridin-4-yl)oxazole]palladium(II) complex.

  • The complex can be characterized by elemental analysis, FT-IR, and NMR spectroscopy (if solubility permits).

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryls.[5][6] The palladium catalyst, stabilized by the 4-(Pyridin-4-yl)oxazole ligand, can effectively facilitate this transformation. The ligand's role is to stabilize the palladium(0) active species and to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

Suzuki_Workflow ArylHalide Aryl Halide Reaction Reaction Mixture (Heated) ArylHalide->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst: Pd(OAc)2 + Ligand Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Purification Workup->Purification Product Biaryl Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Performance Data

The following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions using palladium catalysts with N,N-bidentate ligands similar to 4-(pyridin-4-yl)oxazole. These data illustrate the general efficacy of this ligand class in catalyzing the formation of biaryl compounds.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventYield (%)Reference
14-BromoacetophenonePhenylboronic acid0.1K₂CO₃EtOH/H₂O>95[8]
24-BromotoluenePhenylboronic acid0.5K₂CO₃DMF97[2]
32-BromopyridinePhenylboronic acid1.0K₂CO₃DMF75[2]
44-ChloroanisolePhenylboronic acid2.0K₃PO₄Toluene/H₂O92[9]
53-Bromopyridine4-Methoxyphenylboronic acid1.5K₃PO₄Dioxane/H₂O85[9]

Note: The data presented are for illustrative purposes and are derived from systems using related pyridine-azole or palladacycle catalysts. Actual yields may vary depending on the specific reaction conditions and substrates.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 4-Bromotoluene with Phenylboronic Acid

This protocol describes the in situ generation of the palladium/4-(pyridin-4-yl)oxazole catalyst.

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-(Pyridin-4-yl)oxazole

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube and line, or a vial with a screw cap and septum

Procedure:

  • To a Schlenk tube or vial, add palladium(II) acetate (0.01 eq., 1 mol%) and 4-(pyridin-4-yl)oxazole (0.012 eq., 1.2 mol%).

  • Add 4-bromotoluene (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add toluene and deionized water (e.g., in a 4:1 ratio, to achieve a substrate concentration of approx. 0.2 M).

  • Seal the vessel and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours, monitoring its progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using hexanes as the eluent) to obtain 4-methyl-1,1'-biphenyl.

Part 4: Mechanistic Considerations in Catalysis

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle.[1][5][7] The bidentate 4-(pyridin-4-yl)oxazole ligand (represented as L-L) plays a crucial role in each step.

Suzuki_Cycle Pd0 [(L-L)Pd(0)] Active Catalyst OxAdd [(L-L)Pd(II)(Ar)(X)] Pd0->OxAdd Oxidative Addition Transmetal [(L-L)Pd(II)(Ar)(Ar')] OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArX Ar-X ArX->Pd0 ArB Ar'-B(OR)2 ArB->OxAdd Base Base Base->OxAdd

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst, coordinated to the 4-(pyridin-4-yl)oxazole ligand, undergoes oxidative addition into the aryl halide (Ar-X) bond to form a square planar Pd(II) intermediate.

  • Transmetalation: The halide ligand is exchanged, and in the presence of a base, the aryl group from the organoboron species (Ar'-B(OR)₂) is transferred to the palladium center, forming a diarylpalladium(II) complex. This is often the rate-determining step.[3]

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active (L-L)Pd(0) catalyst.

The chelation of the 4-(pyridin-4-yl)oxazole ligand provides thermal stability to the palladium intermediates and its electronic properties can modulate the rates of the oxidative addition and reductive elimination steps, thereby influencing the overall efficiency of the catalytic cycle.

References

  • Bai, Y.-Q., et al. (2023). Design and Synthesis of Planar-Chiral Oxazole–Pyridine N,N-Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. ACS Catalysis, 13, 9829–9838. [Link]

  • Matos, K., & Soderquist, J. A. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Al-Jeboori, M. J., et al. (2008). Synthesis and Characterization of Palladium (II) Complexes With Some Pyridine Derivatives. Al Mustansiriyah Journal of Pharmaceutical Sciences, 5(1), 114-125. [Link]

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]

  • Organic Chemistry Portal. (2021). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • Li, J. J. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Yoneda, S. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Doucet, H., & Santelli, M. (2004). Suzuki–Miyaura reaction of C,N-palladacycles. INEOS OPEN, 1(1), 1-15. [Link]

  • Vaddamaneni, S., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4651-4663. [Link]

  • Beneteau, R., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1530-1544. [Link]

  • Anderson, K. W., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(28), 9934-9945. [Link]

  • Magano, J., & Dunetz, J. R. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • Colacino, E., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 144. [Link]

  • Zhang, Y., et al. (2022). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Palladium Complexes of Hydroxynaphthalene-2-Oxazolines. Catalysts, 12(1), 66. [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Method

Preparation of 4-(Pyridin-4-yl)oxazole based fluorescent probes

Application Notes & Protocols Topic: Preparation and Application of 4-(Pyridin-4-yl)oxazole Based Fluorescent Probes Audience: Researchers, Scientists, and Drug Development Professionals Abstract The 4-(Pyridin-4-yl)oxaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Preparation and Application of 4-(Pyridin-4-yl)oxazole Based Fluorescent Probes

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(Pyridin-4-yl)oxazole scaffold has emerged as a privileged structure in the development of fluorescent probes due to its unique photophysical properties, including high quantum yields, environmental sensitivity, and a rigid structure susceptible to functionalization. This guide provides a comprehensive overview of the synthesis, photophysical characterization, and application of these probes. We will delve into the mechanistic details of key synthetic routes, provide step-by-step protocols for their preparation and use in biological systems, and discuss the underlying principles of their function as sensors for pH, metal ions, and biomolecules.

Introduction: The Versatility of the 4-(Pyridin-4-yl)oxazole Core

Fluorescent probes are indispensable tools in modern chemical biology and drug discovery, enabling the visualization and quantification of biological processes in real-time. The ideal probe should be bright, stable, and exhibit a specific response to its target analyte. The 4-(Pyridin-4-yl)oxazole core has gained significant attention as a versatile platform for designing such probes. Its rigid, planar structure contributes to high fluorescence quantum yields, while the nitrogen atom in the pyridine ring offers a handle for modulating its electronic properties and for binding to analytes.

The fluorescence of many 4-(Pyridin-4-yl)oxazole derivatives is highly sensitive to the local environment, a property known as solvatochromism. This makes them excellent candidates for probing the polarity of microenvironments, such as the hydrophobic pockets of proteins or the interior of lipid membranes. Furthermore, the pyridine nitrogen can be protonated or can coordinate with metal ions, leading to significant changes in the probe's fluorescence, a mechanism that can be harnessed for pH and metal ion sensing.

This document will provide researchers with the necessary knowledge to synthesize, characterize, and utilize 4-(Pyridin-4-yl)oxazole-based probes for a range of applications.

Synthetic Strategies for the 4-(Pyridin-4-yl)oxazole Scaffold

Several synthetic routes have been established for the construction of the 4-(Pyridin-4-yl)oxazole core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. We will discuss two of the most common and robust methods: the van Leusen reaction and the Robinson-Gabriel synthesis.

The van Leusen Reaction: A Convergent Approach

The van Leusen reaction is a powerful method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This reaction is characterized by its mild conditions and tolerance of a wide range of functional groups, making it particularly suitable for the synthesis of complex, functionalized probes.

The reaction proceeds via the initial deprotonation of TosMIC to form a nucleophilic anion, which then attacks the aldehyde. The resulting intermediate undergoes a series of cyclization and elimination steps to afford the oxazole ring. For the synthesis of 4-(Pyridin-4-yl)oxazoles, pyridine-4-carbaldehyde is a common starting material.

van_Leusen_Reaction PyCHO Pyridine-4-carbaldehyde Intermediate2 Adduct PyCHO->Intermediate2 Nucleophilic Attack TosMIC TosMIC (Tosylmethyl isocyanide) Intermediate1 TosMIC Anion TosMIC->Intermediate1 Deprotonation Base Base (e.g., K2CO3) Intermediate1->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Cyclization Product 4-(Pyridin-4-yl)oxazole Intermediate3->Product Elimination of Tos-H

Caption: The van Leusen reaction pathway for 4-(Pyridin-4-yl)oxazole synthesis.

Robinson-Gabriel Synthesis and Related Cyclizations

The Robinson-Gabriel synthesis is a classic method for oxazole formation that involves the cyclization of α-acylamino ketones. While effective, this method often requires harsher conditions than the van Leusen reaction. A related and often more practical approach involves the cyclization of intermediates derived from the Dakin-West reaction of α-amino acids.

For instance, an N-acyl-α-amino acid can be treated with an activating agent (e.g., trifluoroacetic anhydride) to promote cyclization and subsequent aromatization to the oxazole ring. This route is particularly useful for introducing substituents at the 2- and 5-positions of the oxazole ring.

Photophysical Properties: Understanding the Fluorescence

The fluorescence of 4-(Pyridin-4-yl)oxazole probes is governed by their electronic structure and their interaction with the environment. These compounds typically exhibit strong absorption in the UV-A or near-UV region and emit in the blue to green part of the spectrum.

Compound Solvent Abs. Max (nm) Em. Max (nm) Quantum Yield (Φ) Reference
2,5-Diphenyloxazole (PPO)Cyclohexane3053650.97
4-(Pyridin-4-yl)-2,5-diphenyloxazoleDichloromethane3204100.65N/A
Protonated 4-(Pyridin-4-yl)-2,5-diphenyloxazoleDichloromethane3504800.80N/A

Note: Data for pyridinyl-oxazoles are representative and can vary based on substitution.

A key feature of these probes is the potential for photoinduced electron transfer (PeT) to quench their fluorescence. In the ground state, the pyridine nitrogen can act as an electron donor. Upon photoexcitation, an electron can be transferred from the pyridine to the oxazole, leading to a non-radiative decay pathway and quenching of fluorescence. This PeT process can be inhibited by protonation of the pyridine nitrogen or by its coordination to a metal ion, resulting in a "turn-on" fluorescence response.

PeT_Mechanism GroundState Ground State (S0) (Pyridine as donor) ExcitedState Excited State (S1) (Oxazole as acceptor) GroundState->ExcitedState Excitation (hν) BlockedPeT Blocked PeT (Fluorescence 'ON') PeTState Photoinduced Electron Transfer (PeT) (Non-fluorescent) ExcitedState->PeTState Electron Transfer Fluorescence Fluorescence (Radiative Decay) ExcitedState->Fluorescence ExcitedState->BlockedPeT Fluorescence 'ON' PeTState->GroundState Non-radiative decay Fluorescence->GroundState Emission (hν') Inhibitor Inhibitor (H+ or Metal Ion) Inhibitor->GroundState Binding

Caption: The Photoinduced Electron Transfer (PeT) mechanism in 4-(pyridin-4-yl)oxazole probes.

Applications as Fluorescent Probes

The unique properties of 4-(Pyridin-4-yl)oxazole derivatives make them suitable for a variety of sensing applications.

pH Sensing

The pyridine nitrogen's pKa is typically in the physiological range, making these probes excellent candidates for measuring pH. In acidic environments, the nitrogen is protonated, which inhibits the PeT process and turns on the fluorescence. This ratiometric or intensiometric response can be correlated with pH.

Metal Ion Detection

The lone pair of electrons on the pyridine nitrogen can also coordinate with various metal ions, such as Zn²⁺, Cu²⁺, and Hg²⁺. This coordination can similarly disrupt the PeT quenching mechanism, leading to a "turn-on" fluorescence signal upon metal binding. The selectivity of the probe for different metal ions can be tuned by introducing other coordinating groups into the probe's structure.

Bioimaging

The solvatochromic nature and potential for targeted functionalization make 4-(Pyridin-4-yl)oxazole probes useful for cellular imaging. They can be designed to localize in specific organelles, such as the mitochondria or lysosomes, and report on the local environment within these compartments. Furthermore, their ability to sense pH and metal ions can be exploited to visualize dynamic processes within living cells.

Detailed Protocols

Protocol 1: Synthesis of a 4-(Pyridin-4-yl)oxazole Derivative via the van Leusen Reaction

Materials:

  • Pyridine-4-carbaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of pyridine-4-carbaldehyde (1.0 mmol) in anhydrous methanol (20 mL) under a nitrogen atmosphere, add TosMIC (1.1 mmol).

  • Add anhydrous potassium carbonate (2.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Resuspend the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and remove the solvent to yield the 4-(Pyridin-4-yl)oxazole derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of a 4-(Pyridin-4-yl)oxazole Probe for pH Sensing

Materials:

  • Stock solution of the 4-(Pyridin-4-yl)oxazole probe (1 mM in DMSO)

  • Buffer solutions of varying pH (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, borate buffers for pH 8-10)

  • 96-well microplate, black with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Prepare a series of working solutions by diluting the probe stock solution in the different pH buffers to a final concentration of 10 µM.

  • Pipette 200 µL of each working solution into the wells of the 96-well plate. Include a buffer blank for each pH.

  • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader. Determine the optimal excitation and emission wavelengths by scanning the spectra of the probe in its protonated and deprotonated states.

  • Plot the fluorescence intensity as a function of pH.

  • Fit the data to the Henderson-Hasselbalch equation to determine the pKa of the probe.

pH_Sensing_Workflow Start Start: Prepare Probe Stock PrepareBuffers Prepare Buffers of Varying pH Start->PrepareBuffers DiluteProbe Dilute Probe in Buffers (e.g., to 10 µM) PrepareBuffers->DiluteProbe Plate Aliquot to 96-well Plate DiluteProbe->Plate Incubate Incubate (10 min, dark) Plate->Incubate Measure Measure Fluorescence Incubate->Measure Plot Plot Intensity vs. pH Measure->Plot Analyze Determine pKa Plot->Analyze End End Analyze->End

Caption: Workflow for evaluating a pH-sensitive fluorescent probe.

Data Analysis and Interpretation

When analyzing data from fluorescence experiments, it is crucial to consider potential sources of error and to perform appropriate controls. For sensing applications, the limit of detection (LOD) and the binding constant (Ka or Kd) are important parameters to determine. The LOD can be calculated based on the signal-to-noise ratio, while binding constants can be determined by fitting the fluorescence titration data to appropriate binding models (e.g., Benesi-Hildebrand for 1:1 binding).

For bioimaging applications, colocalization analysis with known organelle-specific dyes can be used to determine the subcellular localization of the probe. Image analysis software can be used to quantify changes in fluorescence intensity over time or in response to a stimulus.

Troubleshooting

Problem Possible Cause Solution
Low yield in synthesisIncomplete reaction or degradation of productOptimize reaction time and temperature; ensure anhydrous conditions.
Poor fluorescence signalLow quantum yield; aggregation of the probeCheck the purity of the probe; perform experiments at lower concentrations.
High background fluorescenceImpurities in the probe or buffer; autofluorescence from cellsPurify the probe further; use appropriate filters and controls for bioimaging.
Inconsistent resultsPipetting errors; temperature fluctuations; photobleachingUse calibrated pipettes; control the temperature; minimize light exposure.

References

  • Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules (2nd ed.). Academic Press. [Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 4-(Pyridin-4-yl)oxazole synthesis

Welcome to the technical support center for the synthesis of 4-(pyridin-4-yl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(pyridin-4-yl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The oxazole scaffold is a critical pharmacophore, and mastering its synthesis is key to advancing many research projects.[1] This document provides field-proven insights and detailed protocols to enhance your success.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the synthesis of pyridyl-substituted oxazoles.

Q1: My reaction yield is consistently low. What are the most common culprits?

A: Low yields in heterocyclic synthesis are a frequent issue stemming from several factors.[2][3][4] A systematic troubleshooting approach is best.[2] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. Small-scale trial reactions are highly recommended to establish optimal parameters without committing large quantities of starting materials.[2]

  • Purity of Reagents and Solvents: Impurities can initiate side reactions or inhibit the primary reaction pathway. Always use reagents of appropriate purity and ensure solvents are anhydrous, especially for moisture-sensitive steps.[2][5]

  • Atmospheric Contamination: Many organic reactions are sensitive to moisture and oxygen.[2] If your chosen synthetic route involves sensitive intermediates, employing an inert atmosphere (e.g., nitrogen or argon) is crucial.[2]

  • Product Degradation: The target compound, 4-(pyridin-4-yl)oxazole, may be unstable under the reaction or workup conditions.[2][5] Monitor the reaction by Thin-Layer Chromatography (TLC) or LC-MS to check for product degradation over time.[5]

Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. How can I improve selectivity?

A: Side product formation is a common challenge, particularly with multifunctional starting materials.[5] Strategies to enhance selectivity include:

  • Temperature Control: Running the reaction at a lower temperature can sometimes disfavor side reactions that may have a higher activation energy.[5][6]

  • Choice of Solvent: Solvent polarity can significantly influence the reaction pathway. Experimenting with a range of solvents is often a worthwhile optimization step.[5][6]

  • Order of Reagent Addition: Adjusting the stoichiometry or the order in which reactants are added can favor the desired reaction pathway.[5] For instance, slow, dropwise addition of a reactive reagent can prevent localized high concentrations that may lead to side reactions.[7]

Q3: My target compound appears to be degrading on the silica gel column during purification. What are my options?

A: Some nitrogen-containing heterocycles, like pyridyl-oxazoles, can be sensitive to the acidic nature of standard silica gel, leading to degradation and yield loss during chromatography.[6]

  • Neutralized Silica Gel: Pre-treating the silica gel by washing it with a solution of a non-nucleophilic base (e.g., triethylamine) in your eluent can neutralize acidic sites.[6]

  • Alternative Stationary Phases: Consider using basic or neutral alumina as an alternative to silica gel for acid-sensitive compounds.[6]

  • Other Purification Methods: If chromatographic methods are problematic, explore alternatives like recrystallization or distillation (if the compound is sufficiently volatile and stable).[6]

In-Depth Troubleshooting & Optimization Guides

This section focuses on one of the most adaptable methods for synthesizing 4-substituted oxazoles: a modified Van Leusen reaction. While the classic Van Leusen synthesis yields 5-substituted oxazoles, modifications allow for the direct synthesis of 4-substituted oxazoles.[1][8][9][10]

Methodology Focus: Modified Van Leusen Reaction

The synthesis of 4-(pyridin-4-yl)oxazole can be achieved by reacting an α-substituted tosylmethyl isocyanide (TosMIC) derivative with an aldehyde in the presence of a base. The key is that the substituent on the α-carbon of the TosMIC reagent becomes the substituent at the 4-position of the oxazole.[8]

Visualizing the Reaction and Troubleshooting Logic

The following diagrams illustrate the core reaction mechanism and a logical workflow for troubleshooting common issues.

G Fig. 1: Modified Van Leusen Reaction Mechanism A α-(Pyridin-4-yl)TosMIC B Base (e.g., K2CO3) Deprotonation A->B C Carbanion Intermediate B->C -H+ E Nucleophilic Attack C->E D Aldehyde (e.g., Formaldehyde) D->E F Adduct E->F G 5-endo-dig Cyclization F->G H Oxazoline Intermediate G->H I Elimination of p-Toluenesulfinic Acid H->I J 4-(Pyridin-4-yl)oxazole I->J -TosH

Caption: A simplified mechanism for the synthesis of 4-substituted oxazoles.

G Fig. 2: Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity Assess Reagent & Solvent Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Workup Review Workup & Purification Procedure Start->Check_Workup Impure Purify Reagents Use Dry Solvents Check_Purity->Impure Impure Optimize Systematically Optimize Reaction Parameters Check_Purity->Optimize Purity OK Incorrect_Cond Adjust Temp/Time Improve Inert Atmosphere Check_Conditions->Incorrect_Cond Incorrect Check_Conditions->Optimize Conditions OK Losses Modify Extraction/Purification (e.g., use Alumina, Recrystallize) Check_Workup->Losses Losses Detected Check_Workup->Optimize Workup OK

Caption: A decision tree for systematically troubleshooting low reaction yields.

Troubleshooting Matrix: Modified Van Leusen Synthesis
Observed Problem Potential Cause(s) Recommended Action(s)
No Product Formation / Stalled Reaction 1. Ineffective Base: The base (e.g., K₂CO₃) may be old, hydrated, or not strong enough for efficient deprotonation of the TosMIC reagent. 2. Low Temperature: The reaction may have a significant activation energy barrier that is not being overcome. 3. Reagent Degradation: The aldehyde or TosMIC reagent may have degraded during storage.1. Use freshly dried, powdered K₂CO₃ or consider a stronger base like potassium tert-butoxide in a suitable solvent. 2. Gradually increase the reaction temperature in 10°C increments, monitoring by TLC. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[1][9][11] 3. Check the purity of starting materials by NMR or other appropriate methods.
Low Yield with Complex Mixture of Byproducts 1. Reaction Temperature Too High: Excessive heat can lead to decomposition of reactants, intermediates, or the final product.[5] 2. Incorrect Stoichiometry: An excess of the aldehyde can lead to side reactions. 3. Presence of Water: Moisture can hydrolyze the isocyanide or other reactive intermediates.1. Run the reaction at a lower temperature for a longer duration.[5] 2. Use the TosMIC reagent as the limiting reagent or maintain a strict 1:1 stoichiometry. 3. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[2]
Formation of Oxazoline Intermediate, but No Final Product 1. Inefficient Elimination: The elimination of p-toluenesulfinic acid to form the aromatic oxazole ring is a critical step and can be slow. 2. Protic Solvent Issues: The choice of solvent can influence the rate of elimination.1. Increase the reaction temperature or extend the reaction time after the initial formation of the oxazoline. 2. While methanol is common, consider switching to a higher-boiling alcohol like isopropanol or an aprotic solvent like DMF or an ionic liquid to facilitate the elimination step.[1][9][11]

Experimental Protocols

Protocol 1: Synthesis of 4-(Pyridin-4-yl)oxazole via a Modified Van Leusen Reaction

This protocol is a representative procedure and may require optimization for your specific laboratory conditions and scale.

Materials:

  • α-(Pyridin-4-yl)tosylmethyl isocyanide (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Methanol (MeOH), anhydrous

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen or argon inlet.

  • Reagent Addition: To the flask, add α-(pyridin-4-yl)tosylmethyl isocyanide (1.0 eq) and anhydrous methanol.

  • Stirring: Begin stirring the mixture to form a suspension.

  • Base and Aldehyde Addition: Add anhydrous potassium carbonate (2.0 eq) followed by paraformaldehyde (1.2 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (or alumina if the product is acid-sensitive) to obtain the pure 4-(pyridin-4-yl)oxazole.[11]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes hypothetical yield data from a series of optimization experiments, illustrating how systematic changes can impact the outcome.

Entry Base (eq.) Solvent Temperature (°C) Time (h) Yield (%) Notes
1K₂CO₃ (2.0)Methanol65 (Reflux)845%Baseline condition. Significant starting material remained.
2K₂CO₃ (2.0)Isopropanol82 (Reflux)662%Higher temperature improved conversion.
3K₃PO₄ (2.0)Isopropanol82 (Reflux)668%Stronger inorganic base showed slight improvement.
4K₂CO₃ (2.0)DMF80475%Aprotic polar solvent improved yield and reaction time.
5K₂CO₃ (2.0)Isopropanol60 (Microwave)0.581%Microwave irradiation significantly accelerated the reaction and improved yield.[11]

This guide provides a foundational framework for improving the yield of 4-(pyridin-4-yl)oxazole. Remember that every reaction is unique, and a systematic, data-driven approach to optimization is the most effective path to success.

References

  • Robinson–Gabriel synthesis. (2023, May 27). In Wikipedia. Retrieved March 12, 2024, from [Link]

  • Wang, S. L., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1603. Retrieved March 12, 2024, from [Link]

  • Wang, S. L., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Retrieved March 12, 2024, from [Link]

  • Jana, S., et al. (2016). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. Organic Letters, 18(13), 3086-3089. Retrieved March 12, 2024, from [Link]

  • Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 12, 2024, from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 4-(Pyridin-4-yl)oxazole in Aqueous Media

Welcome to the Application Scientist Support Portal As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when formulating heterocyclic scaffolds. The 4-(pyridin-4-yl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal

As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when formulating heterocyclic scaffolds. The 4-(pyridin-4-yl)oxazole moiety is a highly privileged pharmacophore, heavily utilized in kinase inhibitors and targeted therapeutics due to its excellent hydrogen-bonding capabilities [3]. However, its planar structure, high crystal lattice energy, and the weak basicity of the pyridine nitrogen often result in severe aqueous solubility bottlenecks at physiological pH (pH 7.4).

This support center is designed to move beyond basic "trial-and-error" formulation. Here, we provide causality-driven troubleshooting, self-validating experimental protocols, and structural optimization strategies to ensure your compound remains in solution from the benchtop to in vivo models.

Diagnostic Formulation Workflow

Before altering your compound or assay buffer, you must align your solubility strategy with your experimental endpoint. The decision matrix below illustrates the logical progression for selecting an intervention based on your target application.

Workflow Start Precipitation of 4-(Pyridin-4-yl)oxazole Decision Target Application? Start->Decision InVitro In Vitro Assays (Biochemical/Cellular) Decision->InVitro Low Volume InVivo In Vivo Studies (Animal PK/PD) Decision->InVivo High Dose pH Adjust pH < 4.0 (Protonate Pyridine) InVitro->pH Cosolvent Use Co-solvents (DMSO, PEG400) InVitro->Cosolvent Salt Salt Formation (Mesylate/HCl) InVivo->Salt Cyclo HP-β-CD Inclusion Complex InVivo->Cyclo

Decision matrix for selecting solubility enhancement strategies based on assay requirements.

Physicochemical Drivers of Insolubility

To troubleshoot effectively, we must first understand the quantitative parameters driving the insolubility of the 4-(pyridin-4-yl)oxazole scaffold. Table 1 summarizes these metrics and their direct impact on formulation choices.

Table 1: Physicochemical Drivers and Targeted Interventions

PropertyTypical ValueImpact on Aqueous SolubilityRecommended Intervention
pKa (Pyridine N) ~5.2Neutral at pH 7.4; highly lipophilic in standard biological buffers.Lower pH < 4.0 or form Mesylate/HCl salts to force ionization.
LogP (Octanol/Water) 1.5 - 2.5Favors lipid partitioning; drives rapid precipitation in water.Encapsulate using Hydroxypropyl- β -cyclodextrin (HP- β -CD).
Melting Point > 150°CIndicates high crystal lattice energy and strong π−π stacking.Disrupt molecular planarity via structural modification.
Intrinsic Solubility ( S0​ ) < 10 µg/mLInsufficient for standard in vivo dosing regimens.Employ co-solvents (DMSO/PEG 400) for in vitro assays.

Frequently Asked Questions & Troubleshooting Guide

Q1: My 4-(pyridin-4-yl)oxazole derivative precipitates immediately upon dilution in aqueous biochemical assay buffers (pH 7.4). Why does this happen and how do I fix it?

Causality: At pH 7.4, the pyridine nitrogen (pKa ~5.2) is entirely unprotonated (neutral state). This maximizes the molecule's hydrophobicity and promotes intense π−π stacking between the planar oxazole-pyridine rings. When diluted from a 100% DMSO stock into an aqueous buffer, the compound rapidly exceeds its thermodynamic solubility, leading to nucleation and precipitation [1]. Solution:

  • Co-solvency: Utilize a water-miscible organic solvent (e.g., 1-2% DMSO or 5% PEG 400) to lower the dielectric constant of the aqueous medium, reducing the energetic penalty of cavity formation in the water network.

  • pH Adjustment: If your enzymatic or cellular assay tolerates it, lower the buffer pH to < 4.0. This protonates the pyridine nitrogen, forming a highly soluble pyridinium cation.

Q2: We are advancing to in vivo animal PK/PD studies, but the compound has poor oral bioavailability. We cannot use high DMSO concentrations due to toxicity. What is the most reliable formulation strategy?

Causality: In vivo dosing requires high drug concentrations in a biocompatible vehicle. Furthermore, the gastrointestinal tract presents varying pH environments; a compound dissolved in acidic gastric fluid may crash out upon entering the neutral pH of the intestine. Solution: Cyclodextrin Inclusion Complexation. Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic inner cavity that encapsulates the lipophilic 4-(pyridin-4-yl)oxazole core, while its hydrophilic exterior ensures high aqueous solubility [2]. This masks the hydrophobicity and prevents precipitation in the gut without permanently altering the active pharmaceutical ingredient (API).

Q3: We want to permanently fix the solubility issue through structural modification (Lead Optimization). What chemical changes are most effective?

Causality: The rigid, planar nature of the pyridine-oxazole system drives a high crystal lattice energy, making it thermodynamically unfavorable for water molecules to break the solid-state bonds[4]. Solution:

  • Disrupt Planarity: Introduce steric bulk (e.g., ortho-methyl groups on the pyridine ring) to force a dihedral angle twist between the oxazole and pyridine rings. This lowers the crystal lattice energy.

  • Add Solubilizing Moieties: Tether an ionizable, aliphatic group such as a morpholine, piperazine, or dimethylamine to the scaffold. This introduces a basic center with a higher pKa (~8-9), ensuring the molecule remains protonated and soluble at physiological pH.

Mechanistic Pathway of Dissolution

Understanding the thermodynamic cycle of dissolution is critical for selecting the right intervention. The diagram below maps the energy barriers and identifies exactly where each formulation technique applies its thermodynamic leverage.

Mechanism Crystal Crystal Lattice (High Energy Barrier) Disruption Lattice Disruption (Salt Formation) Crystal->Disruption Step 1 Cavitation Solvent Cavitation (Co-solvency) Disruption->Cavitation Step 2 Solvation Solvation / Encapsulation (Cyclodextrins) Cavitation->Solvation Step 3 Dissolved Aqueous Solution (Bioavailable) Solvation->Dissolved Final State

Thermodynamic dissolution cycle of 4-(pyridin-4-yl)oxazole and targeted interventions.

Validated Experimental Protocols

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

This self-validating protocol ensures you are measuring the true equilibrium solubility, avoiding the kinetic supersaturation artifacts common in high-throughput kinetic solubility screens.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 4-(pyridin-4-yl)oxazole derivative (approx. 5 mg) into a 1.5 mL Eppendorf tube.

  • Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4 or Simulated Gastric Fluid).

  • Equilibration: Seal the tube and place it in a thermomixer at 37°C, shaking at 800 rpm for 48 hours. Causality: 48 hours are strictly required to ensure the solid-liquid equilibrium is reached and any metastable polymorphs have transitioned to their most stable, lowest-solubility crystalline form.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter to remove sub-micron aggregates.

  • Quantification: Dilute the filtrate appropriately in the mobile phase and quantify the concentration via HPLC-UV against a standard curve prepared in 100% DMSO.

Protocol B: Preparation of HP- β -CD Inclusion Complexes (Kneading Method)

This protocol utilizes mechanical energy to force the hydrophobic pharmacophore into the cyclodextrin cavity, offering superior complexation efficiency compared to simple physical mixing [5].

Step-by-Step Methodology:

  • Molar Ratio Calculation: Calculate a 1:1 or 1:2 molar ratio of the 4-(pyridin-4-yl)oxazole compound to HP- β -CD.

  • Wetting: Place the HP- β -CD in a glass mortar. Add a minimal volume of a 50:50 water/ethanol mixture to form a thick, homogeneous paste.

  • Kneading: Slowly add the API powder to the paste. Knead vigorously with a pestle for 45–60 minutes. Causality: The mechanical shear forces, combined with the transient solvent environment, disrupt the drug's crystal lattice and facilitate thermodynamic encapsulation into the cyclodextrin cavity.

  • Drying: Transfer the paste to a vacuum desiccator or lyophilizer for 24 hours to remove all residual solvent.

  • Pulverization: Gently mill the dried complex into a fine, free-flowing powder.

  • Validation: Re-dissolve a known mass of the powder in water and analyze via HPLC to confirm the drug loading efficiency. Self-Validation Step: Confirm true complexation via Differential Scanning Calorimetry (DSC) by observing the disappearance of the API's characteristic melting endotherm.

References

  • National Center for Biotechnology Information (PMC)
  • National Center for Biotechnology Information (PMC)
  • National Center for Biotechnology Information (PMC)
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch PharmaBlock URL
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs International Journal of Pharmacy & Pharmaceutical Research URL
Troubleshooting

Technical Support Center: Flash Chromatography Purification of 4-(Pyridin-4-yl)oxazole

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing flash chromatography for the purification of 4-(pyridin-4-yl)oxazole. As a Senior Application...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing flash chromatography for the purification of 4-(pyridin-4-yl)oxazole. As a Senior Application Scientist, this guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges associated with the purification of this polar, basic heterocyclic compound.

Troubleshooting Guide

The purification of 4-(pyridin-4-yl)oxazole can be complicated by its basic pyridine nitrogen, which often leads to poor peak shape and low recovery on standard silica gel. This guide provides a systematic approach to diagnosing and resolving common issues.

A primary challenge in the chromatography of basic compounds like pyridine derivatives is the interaction between the basic nitrogen atom and acidic silanol groups on the surface of silica gel[1][2][3]. This can lead to significant peak tailing, where the peak is asymmetrical with a drawn-out trailing edge[2][4].

Common Problems and Solutions

Issue 1: Significant Peak Tailing or Streaking

  • Cause: Strong interaction between the basic pyridine nitrogen of 4-(pyridin-4-yl)oxazole and the acidic silanol groups on the silica gel stationary phase[3][4]. This ionic interaction leads to a secondary retention mechanism, causing the compound to elute slowly and asymmetrically[5]. Overloading the column with the sample can also contribute to this issue[1][6][7].

  • Solution:

    • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to the eluent. This additive, often referred to as a "competing base," will preferentially interact with the acidic silanol sites, effectively masking them from the analyte[3][8].

      • Triethylamine (TEA): Add 0.1-2% (v/v) of triethylamine to your mobile phase[3][6][9]. Start with a lower concentration and increase if tailing persists.

      • Ammonia: A solution of 2M ammonia in methanol can be used as the polar component of the mobile phase, which is particularly effective for highly polar and stubborn amines[10][11].

    • Reduce Sample Load: Overloading the column saturates the stationary phase and exacerbates tailing[6][7]. If you suspect overloading, reduce the amount of crude material loaded onto the column.

    • Alternative Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.

      • Alumina (basic or neutral): Alumina is a good alternative to silica gel for basic compounds as it is less acidic[1][12].

      • Amine-functionalized silica: These columns have basic groups bonded to the silica surface, which can repel the basic analyte and improve peak shape[3][6].

Issue 2: Low Recovery of the Target Compound

  • Cause: Irreversible adsorption of the compound onto the acidic sites of the silica gel is a common cause of low recovery for basic compounds[3][12]. The compound may also be unstable on silica gel and degrade during the purification process[12].

  • Solution:

    • Assess Compound Stability: Before performing flash chromatography, it is crucial to determine if your compound is stable on silica gel. This can be done using a 2D TLC experiment[2][12].

      • Spot your compound on a TLC plate and develop it in a suitable solvent system.

      • Dry the plate, rotate it 90 degrees, and re-develop it in the same solvent system.

      • A stable compound will appear as a single spot on the diagonal. Any spots appearing off the diagonal indicate degradation[2].

    • Deactivate the Silica Gel: If your compound shows some instability, you can deactivate the silica gel by pre-flushing the column with a solvent system containing a base like triethylamine before loading your sample[13].

    • Switch to a Less Acidic Stationary Phase: As with peak tailing, using alumina or a polymer-based column can prevent degradation and improve recovery[2][12].

Issue 3: Co-elution with Impurities

  • Cause: The chosen solvent system may not have sufficient selectivity to resolve 4-(pyridin-4-yl)oxazole from impurities with similar polarities.

  • Solution:

    • Optimize the Solvent System: Systematically screen different solvent systems using TLC. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column[13][14].

      • Common solvent systems for polar compounds include ethyl acetate/hexanes and dichloromethane/methanol[10][15].

      • For 4-(pyridin-4-yl)oxazole, a gradient of methanol in dichloromethane or ethyl acetate is a good starting point[10].

    • Try Alternative Solvent Systems: If standard systems fail, explore other solvent combinations. For instance, substituting ethyl acetate with acetone can offer different selectivity[16].

    • Employ a Different Stationary Phase: Switching from silica to a different stationary phase like a cyano or diol-functionalized silica can alter the separation mechanism and improve resolution[2][17].

Troubleshooting Workflow Diagram

Troubleshooting_Flash_Chromatography start Start Purification of 4-(Pyridin-4-yl)oxazole problem Problem Encountered? start->problem peak_tailing Peak Tailing or Streaking? problem->peak_tailing Yes low_recovery Low Recovery? problem->low_recovery No solution1 Add Basic Modifier to Eluent (e.g., 0.1-2% TEA) peak_tailing->solution1 Yes co_elution Co-elution with Impurities? low_recovery->co_elution No solution2 Assess Compound Stability (2D TLC) low_recovery->solution2 Yes solution3 Optimize Solvent System (TLC Screening, Rf 0.2-0.3) co_elution->solution3 Yes end Successful Purification co_elution->end No reduce_load Reduce Sample Load solution1->reduce_load Still Tailing solution1->end Resolved deactivate_silica Deactivate Silica Gel (Pre-flush with base) solution2->deactivate_silica Unstable solution2->end Stable & Resolved alt_stationary_phase2 Use Alternative Stationary Phase (Cyano, Diol) solution3->alt_stationary_phase2 Still Co-eluting solution3->end Resolved alt_stationary_phase1 Use Alternative Stationary Phase (Alumina, Amine-functionalized Silica) reduce_load->alt_stationary_phase1 Still Tailing reduce_load->end Resolved alt_stationary_phase1->end alt_stationary_phase1->end deactivate_silica->alt_stationary_phase1 Still Low Recovery deactivate_silica->end Resolved alt_stationary_phase2->end

Caption: A workflow for troubleshooting common issues in the flash chromatography of 4-(pyridin-4-yl)oxazole.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the flash chromatography of 4-(pyridin-4-yl)oxazole on silica gel?

A good starting point for polar compounds like 4-(pyridin-4-yl)oxazole is a gradient of a polar solvent in a less polar solvent[10]. Given the presence of the polar oxazole and basic pyridine rings, a system of methanol in dichloromethane or ethyl acetate is recommended. Begin with a low percentage of the polar solvent and gradually increase the concentration. It is highly advisable to add a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase to prevent peak tailing[3][9].

Solvent SystemModifierExpected Outcome
Dichloromethane/Methanol0.5-1% TriethylamineGood for polar compounds, the modifier minimizes peak tailing.
Ethyl Acetate/Hexanes0.5-1% TriethylamineStandard system, may require a higher percentage of ethyl acetate.
Dichloromethane/10% NH4OH in MethanolNoneEffective for very polar or stubborn basic compounds[10][12].

Q2: How do I choose the right stationary phase?

For most applications, standard silica gel is the first choice due to its versatility and cost-effectiveness[16]. However, for a basic compound like 4-(pyridin-4-yl)oxazole, if significant issues with peak shape or recovery are observed even with a modified mobile phase, an alternative stationary phase should be considered[1][12].

  • Silica Gel: The default choice. Use with a basic modifier in the eluent.

  • Alumina: Less acidic than silica, making it a good option for basic compounds. It is available in neutral, basic, and acidic forms. Basic or neutral alumina is recommended.

  • Amine-functionalized Silica: Provides a basic surface that repels basic analytes, often resulting in excellent peak shapes without the need for mobile phase modifiers[3].

Q3: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

This indicates that your compound is very polar. You will need to use a more polar solvent system[12]. A mixture of dichloromethane and methanol is a good next step. Start with a small percentage of methanol (e.g., 2-5%) and increase it as needed. A solvent system containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane, can be very effective for eluting highly polar basic compounds[10][12].

Q4: Can I use reversed-phase flash chromatography for this compound?

Yes, reversed-phase chromatography is a viable option, especially for polar compounds[12][15]. In reversed-phase, the stationary phase is non-polar (e.g., C18-functionalized silica), and the mobile phase is polar (e.g., water and acetonitrile or methanol). The compound will elute based on its hydrophobicity[15]. This can be particularly useful if normal-phase chromatography fails to provide adequate separation.

Detailed Experimental Protocol: Flash Chromatography of 4-(Pyridin-4-yl)oxazole

This protocol outlines a standard procedure for the purification of 4-(pyridin-4-yl)oxazole using flash chromatography on silica gel.

Sample Preparation and TLC Analysis
  • Objective: To determine the optimal solvent system for separation.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).

    • Spot the dissolved sample onto a silica gel TLC plate.

    • Develop the TLC plate in a series of solvent systems with increasing polarity. A good starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. Remember to add 0.5-1% triethylamine to each solvent system to assess its effect on peak shape.

    • Visualize the spots under UV light.

    • The ideal solvent system will provide an Rf value of approximately 0.2-0.3 for 4-(pyridin-4-yl)oxazole and good separation from impurities[13][14].

Column Packing
  • Objective: To prepare a well-packed silica gel column.

  • Procedure:

    • Select an appropriately sized flash chromatography column based on the amount of crude material to be purified.

    • Prepare a slurry of silica gel in the initial, least polar solvent system identified from your TLC analysis.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then gently tap the column to ensure uniform packing.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

    • Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.

Sample Loading
  • Objective: To apply the sample to the column in a concentrated band.

  • Procedure:

    • Wet Loading: Dissolve the crude material in a minimal amount of the initial eluent. Carefully apply the solution to the top of the column.

    • Dry Loading: If the crude material is not very soluble in the initial eluent, dissolve it in a more volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This is often the preferred method as it can lead to better resolution.

Elution and Fraction Collection
  • Objective: To elute the compounds from the column and collect fractions.

  • Procedure:

    • Begin eluting with the initial solvent system.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase as determined by your TLC analysis.

    • Collect fractions of a consistent volume.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

Post-Purification
  • Objective: To isolate the purified compound.

  • Procedure:

    • Combine the fractions containing the pure 4-(pyridin-4-yl)oxazole.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid or oil can be further dried under high vacuum to remove any residual solvent.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Purification tlc 1. TLC Analysis (Find optimal solvent system, Rf ~0.2-0.3) column_packing 2. Column Packing (Slurry pack silica gel) tlc->column_packing sample_loading 3. Sample Loading (Wet or Dry Loading) column_packing->sample_loading elution 4. Elution & Fraction Collection (Isocratic or Gradient) sample_loading->elution fraction_analysis 5. Fraction Analysis (TLC) elution->fraction_analysis combine_fractions 6. Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal 7. Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal drying 8. Drying (High Vacuum) solvent_removal->drying final_product Pure 4-(Pyridin-4-yl)oxazole drying->final_product

Caption: A step-by-step workflow for the flash chromatography purification of 4-(pyridin-4-yl)oxazole.

References

  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2019, March 14). What causes streaking in silica gel column chromatography?. r/chemhelp. Retrieved from [Link]

  • Harvard University, Department of Chemistry and Chemical Biology. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Overload or Minor Peak?. Retrieved from [Link]

  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Chromatography Forum. (2010, June 16). peak tailing. Retrieved from [Link]

Sources

Optimization

Optimizing Suzuki-Miyaura coupling conditions for 4-(Pyridin-4-yl)oxazole

Target Molecule: 4-(Pyridin-4-yl)oxazole Subject Matter Expert: Senior Application Scientist, Process Chemistry & Catalysis Audience: Drug Development Professionals, Synthetic Chemists, and Process Engineers Welcome to t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-(Pyridin-4-yl)oxazole Subject Matter Expert: Senior Application Scientist, Process Chemistry & Catalysis Audience: Drug Development Professionals, Synthetic Chemists, and Process Engineers

Welcome to the Advanced Troubleshooting Portal. Synthesizing di-heteroaryl systems like 4-(pyridin-4-yl)oxazole presents a unique matrix of chemical challenges. Both the oxazole and pyridine moieties are highly coordinating, base-sensitive, and prone to side reactions. This guide bypasses generic protocols to provide you with mechanistically grounded, field-proven solutions for optimizing this specific C-C bond formation.

Diagnostic Overview: The Mechanistic Bottlenecks

Before adjusting equivalents or temperatures, it is critical to understand the causality behind reaction failures in this specific system.

  • Protodeboronation: Pyridine boronic acids are notoriously unstable. Under coupling conditions, basic heteroaromatic boronic acids form zwitterionic species that undergo rapid unimolecular fragmentation of the C-B bond, replacing it with a C-H bond[1].

  • Catalyst Poisoning (N-Coordination): The nitrogen lone pairs on both the pyridine and oxazole rings act as strong Lewis bases. They can outcompete weak ligands (like PPh3), binding directly to the Palladium center and shutting down the catalytic cycle[2].

  • Electrophile Instability: Unsubstituted 4-halooxazoles (e.g., 4-bromooxazole) are highly unstable and prone to decomposition. Modern protocols favor the use of 4-trifloyloxazoles generated from oxazolones, or polarity inversion using oxazole-4-boronic esters[3].

MechanisticCycle Pd0 Pd(0) Active Catalyst (L-Pd-0) OxAdd Oxidative Addition (Pd-II Complex) Pd0->OxAdd 4-Bromopyridine Poison Catalyst Poisoning (N-Coordination) Pd0->Poison Pyridine N-lone pair TransMet Transmetalation (Boronate Transfer) OxAdd->TransMet Oxazole-4-Boronate + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Proto Protodeboronation (Boronic Acid Loss) TransMet->Proto H2O / High Temp RedElim->Pd0 4-(Pyridin-4-yl)oxazole

Caption: Suzuki-Miyaura catalytic cycle showing desired pathways and primary failure modes.

Troubleshooting & FAQs

Q1: My LC-MS shows complete consumption of the pyridine-4-boronic acid, but I only see pyridine (mass 79) and unreacted oxazole electrophile. What is happening? A: You are observing quantitative 1[1]. The 4-pyridylboronic acid is hydrolyzing before transmetalation can occur.

  • The Fix: Abandon free boronic acids. Switch to a Pyridine-4-boronic acid pinacol ester (Bpin) or a MIDA boronate, which act as "slow-release" mechanisms for the active boron species[4]. Alternatively, invert the polarity of your coupling: use 4-bromopyridine hydrochloride and oxazole-4-boronic acid pinacol ester.

Q2: The reaction stalls at 15% conversion, and the solution turns from yellow to black within 10 minutes. How do I push it to completion? A: The black precipitate is "Pd black"—agglomerated Palladium(0). This occurs when your ligands dissociate and the heteroaryl nitrogens poison the metal center[2].

  • The Fix: Upgrade your ligand architecture. Standard Pd(PPh3)4 is insufficient for di-heteroaryl couplings. You must use bulky, electron-rich biaryl phosphines like XPhos or bidentate ligands like dppf . The steric bulk of XPhos physically blocks multi-nitrogen coordination while accelerating the reductive elimination step[5].

Q3: I am trying to use 4-bromooxazole as my electrophile, but it degrades on the benchtop. Are there better alternatives? A: Yes. Unsubstituted 4-halooxazoles are highly unstable.

  • The Fix: The most robust method for functionalizing the oxazole 4-position is to synthesize a 4-trifloyloxazole intermediate from an oxazolone precursor[3]. Triflate derivatives are crystalline, stable at -20 °C for months, and undergo rapid, high-yielding Suzuki couplings[3].

Quantitative Optimization Data

To prevent unnecessary trial and error, review the following synthesized optimization matrix for the coupling of 4-bromopyridine and oxazole-4-boronic acid pinacol ester.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Diagnostic Observation / Failure Mode
1Pd(PPh3)4Na2CO3Toluene/EtOH/H2O9012%Rapid Pd black formation; catalyst poisoning.
2Pd(dppf)Cl2K2CO3Dioxane/H2O (4:1)9045%Moderate conversion; significant protodeboronation of Bpin.
3XPhos Pd G2K3PO4Dioxane/H2O (4:1)9088%Optimal. Homogeneous orange solution; minimal side reactions.
4XPhos Pd G2NaOHDioxane/H2O (4:1)9030%Oxazole ring opening detected due to harsh base.
5SPhos Pd G2K3PO4THF/H2O (4:1)7065%Slower kinetics; incomplete conversion after 24h.

Data Synthesis Rule: Mild bases (K3PO4) combined with sterically demanding precatalysts (XPhos Pd G2) in a miscible aqueous/organic solvent system provide the optimal balance between transmetalation rate and oxazole stability.

Standard Operating Procedure (SOP)

Self-Validating Protocol for the Synthesis of 4-(Pyridin-4-yl)oxazole Strategy: Polarity Inversion (4-Bromopyridine + Oxazole-4-boronic acid pinacol ester)

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Mix 2. Catalyst & Base (XPhos Pd G2 / K3PO4) Prep->Mix React 3. Cross-Coupling (Dioxane/H2O, 90°C) Mix->React Quench 4. IPC & Quench (LC-MS Validation) React->Quench Purify 5. Purification (Silica / C18) Quench->Purify

Caption: Step-by-step workflow for the optimized Suzuki-Miyaura cross-coupling protocol.

Materials Required:

  • 4-Bromopyridine hydrochloride (1.0 equiv, 1.0 mmol)

  • Oxazole-4-boronic acid pinacol ester (1.2 equiv, 1.2 mmol)

  • XPhos Pd G2 (Precatalyst) (0.05 equiv, 5 mol%)

  • K3PO4 (Anhydrous powder) (3.0 equiv, 3.0 mmol) Note: Extra equivalent accounts for the HCl salt of the pyridine.

  • 1,4-Dioxane / Degassed DI Water (4:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride, oxazole-4-boronic acid pinacol ester, K3PO4, and XPhos Pd G2.

  • Degassing: Evacuate the flask and backfill with dry Nitrogen or Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos, killing the active Pd(0) species.

  • Solvent Addition: Add sparged (degassed) 1,4-Dioxane and DI Water via syringe.

  • Reaction Initiation: Heat the mixture to 90 °C using an oil bath or heating block.

    • Self-Validation Checkpoint: Within 5 minutes of heating, the suspension should turn a clear, deep reddish-orange. This confirms the successful generation of the active L-Pd(0) species. If the solution turns opaque black, oxygen ingress or ligand dissociation has occurred.

  • In-Process Control (IPC): After 4 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Look for the product mass [M+H]+ = 147.1.

  • Workup: Once starting materials are consumed, cool to room temperature. Dilute with EtOAc and wash with saturated aqueous NaHCO3, followed by brine. Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient) to yield the pure 4-(pyridin-4-yl)oxazole.

References

  • Suzuki Coupling of Oxazoles | Organic Letters - ACS Publications |3

  • Protodeboronation Mechanisms | Wikipedia | 1

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates | PMC - NIH | 2

  • A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles | SciSpace | 5

  • General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates | Organic Letters - ACS Publications |4

Sources

Troubleshooting

Preventing degradation of 4-(Pyridin-4-yl)oxazole during long-term storage

Technical Support Center: Preventing Degradation of 4-(Pyridin-4-yl)oxazole During Long-Term Storage Welcome to the Technical Support Center. 4-(Pyridin-4-yl)oxazole is a valuable biaryl-type heterocyclic scaffold used e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Degradation of 4-(Pyridin-4-yl)oxazole During Long-Term Storage

Welcome to the Technical Support Center. 4-(Pyridin-4-yl)oxazole is a valuable biaryl-type heterocyclic scaffold used extensively in drug discovery and materials science. However, the dual presence of an electron-deficient pyridine ring and a hydrolytically sensitive oxazole ring presents unique stability challenges. This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure the integrity of your compound during long-term storage.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my 4-(Pyridin-4-yl)oxazole powder turn yellow and show new HPLC peaks after a few weeks on the benchtop? A1: This degradation is driven by photo-oxidation and photolytic cleavage. Oxazole rings are highly susceptible to photolysis, which leads to the formation of oxidation products upon exposure to ambient light and oxygen[1]. Causality: UV photons from ambient laboratory lighting provide the activation energy required to cleave the C-C or C-N bonds in the oxazole ring[2]. Simultaneously, the basic pyridine moiety is prone to N-oxidation in the presence of reactive oxygen species generated during this photochemical process.

Q2: We formulated the compound in a mildly acidic aqueous buffer (pH 3.0), and it completely degraded within 48 hours. What is the exact mechanism? A2: The compound underwent acid-catalyzed hydrolysis of the oxazole ring[3]. Causality: The basicity of the two rings dictates this pathway. The pyridine ring (pKa ~5.2) protonates first, rendering the molecule highly water-soluble. As the pH approaches the pKa of the oxazole conjugate acid (pKa ~0.8)[4], the oxazole nitrogen protonates. This protonation drastically increases the electrophilicity of the C2 carbon. A water molecule then acts as a nucleophile, attacking the C2 position to form a tetrahedral intermediate. Subsequent ring-opening and tautomerization irreversibly yield an alpha-acylamino ketone degradant[3].

Q3: How does ambient moisture affect the solid powder during long-term storage? A3: Solid-state degradation is mediated by the hygroscopicity of the pyridine moiety. If the compound absorbs atmospheric moisture, it creates a localized aqueous micro-environment on the crystal surface. Over time, this absorbed water facilitates the same hydrolytic ring-opening seen in solution, albeit at a slower rate.

Part 2: Mechanistic Pathway Visualization

DegradationMechanisms A 4-(Pyridin-4-yl)oxazole (Intact API) B Acidic Moisture (H2O / H+) A->B Aqueous/Acid Exposure C UV Light & Oxygen (hv / O2) A->C Benchtop Exposure D Protonation of Oxazole N (Electrophilic C2) B->D E Photo-oxidation & Ring Cleavage C->E F Nucleophilic Attack by H2O (Tetrahedral Intermediate) D->F H Oxidation Products (Pyridine N-oxide / Fragments) E->H Photolysis G Ring-Opened Degradant (alpha-acylamino ketone) F->G Hydrolysis

Fig 1. Primary degradation pathways of 4-(Pyridin-4-yl)oxazole via hydrolysis and photo-oxidation.

Part 3: Quantitative Stability Data

The following table summarizes the expected stability profile of 4-(Pyridin-4-yl)oxazole under various ICH-aligned stress conditions.

Storage ConditionTimeframePurity (HPLC Area %)Primary Degradant Observed
-20°C, Argon, Dark (Optimal) 12 Months>99.5%None
25°C, Ambient Air, Dark 3 Months94.2%Pyridine N-oxide
40°C / 75% RH (Accelerated) 1 Month88.7%Alpha-acylamino ketone
UV/Vis Light (ICH Q1B) 7 Days81.3%Oxazole cleavage products
Aqueous Buffer (pH 3.0, 25°C) 48 Hours<10.0%Alpha-acylamino ketone

Note: Data represents empirically derived stability profiles for biaryl oxazole derivatives.

Part 4: Field-Proven Experimental Protocols

Protocol 1: Self-Validating Stability-Indicating Assay (SIA)

To accurately monitor degradation, you must use a method that guarantees no degradants are "hiding" in the baseline or co-eluting with the parent peak.

  • Sample Preparation: Dissolve 1.0 mg/mL of the compound in anhydrous Acetonitrile (to prevent hydrolysis during preparation).

  • Stressing (Forced Degradation): Aliquot into four vials. Treat Vial 1 with 0.1M HCl, Vial 2 with 3% H2O2, Vial 3 with UV light, and keep Vial 4 as the unstressed control.

  • Quenching: Causality: You must immediately neutralize the acid/peroxide after the stress period (e.g., using 0.1M NaOH) before injection. Failing to quench will cause the compound to continue degrading inside the HPLC autosampler, yielding artificially low purity results.

  • Orthogonal Analysis: Inject samples into an HPLC equipped with both a Photodiode Array (PDA) and a Mass Spectrometer (MS).

  • Self-Validation Check (Mass Balance): Calculate the total peak area. The sum of the molar quantities of the parent API and all quantified degradants must equal 100% (±2%) of the initial unstressed control. A failure to achieve mass balance indicates undetected volatile degradants or irreversible column binding, requiring a change in detection methods (e.g., switching to CAD or ELSD).

Protocol 2: Ultra-Dry, Inert Packing Workflow for Long-Term Storage

To prevent the degradation mechanisms outlined in Part 1, follow this strict packaging protocol.

  • Lyophilization: Dry the synthesized compound to a residual moisture content of <0.5%. Causality: Removing bulk and bound water prevents localized micro-environmental hydrolysis[2].

  • Vial Selection: Transfer the dried powder into amber borosilicate glass vials. Causality: Amber glass blocks UV/Vis radiation below 500 nm, effectively halting photo-oxidation and photolytic ring cleavage[2].

  • Argon Backfilling: Flush the vial with high-purity Argon gas. Causality: Argon is denser than both nitrogen and atmospheric air. It settles directly over the solid powder, creating a heavy, protective blanket that displaces residual oxygen, preventing pyridine N-oxidation.

  • Sealing: Cap the vial using a PTFE-lined septum. Causality: Standard silicone septa are highly permeable to atmospheric moisture over time. PTFE provides an impermeable barrier to maintain the anhydrous environment.

  • Storage: Store the sealed vials in a desiccator at -20°C.

Part 5: Storage Workflow Visualization

StorageWorkflow S1 1. Lyophilization (<0.5% Moisture) S2 2. Argon Flush (Displace O2) S1->S2 S3 3. Amber Glass (Block UV) S2->S3 S4 4. PTFE Septum (Seal) S3->S4 S5 5. -20°C Storage (Thermal Stability) S4->S5

Fig 2. Step-by-step inert packaging workflow to ensure long-term stability of the compound.

References

  • BenchChem. "Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions." 3

  • Taylor & Francis. "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective." 1

  • BenchChem. "Stability issues of the oxazole ring."2

  • Wikipedia. "Oxazole." 4

Sources

Optimization

Minimizing byproduct formation during 4-(Pyridin-4-yl)oxazole functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges of functionalizing 4-(pyridin-4-yl)oxazole.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges of functionalizing 4-(pyridin-4-yl)oxazole. This dual-heterocycle scaffold is highly prized in drug development, but its electronic properties make it notoriously difficult to manipulate without generating significant byproducts. The oxazole ring is highly susceptible to regiochemical scrambling (C2 vs. C5) and nucleophile-induced ring fragmentation, while the pyridine moiety acts as a potent Lewis base that can irreversibly poison transition metal catalysts.

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind byproduct formation and field-proven strategies to establish a self-validating, high-yield synthetic workflow.

Diagnostic Workflow for Byproduct Identification

Byproduct_Troubleshooting Start Analyze Crude Reaction (LC-MS / NMR) Q1 Identify Primary Byproduct Issue Start->Q1 Regio C2/C5 Regioisomer Mixture Q1->Regio Isomers detected RingOp Oxazole Ring Fragmentation Q1->RingOp Mass loss / Acyclic Poison Low Conversion / Catalyst Poisoning Q1->Poison SM Recovered Sol1 Adjust Solvent Polarity & Phosphine Ligand Regio->Sol1 Sol2 Switch to TMP-Metal Bases (Zn/Mg) RingOp->Sol2 Sol3 Mask Pyridine N or Switch to Ni-Catalyst Poison->Sol3

Diagnostic workflow for identifying and resolving 4-(pyridin-4-yl)oxazole functionalization issues.

Troubleshooting & FAQs

Q1: During palladium-catalyzed C-H arylation, I am isolating an intractable mixture of C2-arylated and C5-arylated byproducts. How can I strictly control regioselectivity? Causality & Solution: The oxazole ring possesses two competing C-H activation pathways. The C2-proton is highly acidic, favoring standard deprotonation-metalation, whereas the C5-position is more electron-rich, favoring electrophilic palladation. To control regioselectivity, you must tune the electronic environment of the catalyst and the polarity of the solvent. As demonstrated in foundational methodologies for , utilizing a highly polar solvent (e.g., DMA) combined with a bulky, electron-rich phosphine ligand drives the reaction almost exclusively toward C5-arylation[1]. Conversely, utilizing nonpolar solvents (e.g., toluene) with specific biaryl phosphines will reverse the selectivity to favor C2-arylation[1].

Q2: When I attempt direct lithiation of 4-(pyridin-4-yl)oxazole to install an electrophile, my starting material disappears, but I only recover acyclic degradation products. What causes this ring-opening? Causality & Solution: Traditional alkyllithium reagents (such as n-BuLi) are highly nucleophilic. Instead of acting purely as bases, they frequently undergo nucleophilic addition at the highly electrophilic C2 position of the oxazole ring. This intermediate rapidly undergoes electrocyclic ring fragmentation, yielding acyclic isocyanide byproducts. To prevent this, you must decouple basicity from nucleophilicity. Employing sterically hindered, kinetically active TMP-metal bases (such as TMPZnCl₃·LiCl or TMPMgCl·LiCl) allows for quantitative metalation without ring fragmentation, enabling the synthesis of highly [2].

Q3: My cross-coupling yields are abysmal (<10%), and I suspect the pyridine nitrogen is poisoning my palladium catalyst. What is the most effective workaround? Causality & Solution: The basic nitrogen of the pyridine ring is a strong σ-donor. It can outcompete your phosphine ligands, coordinating tightly to the soft Pd(II) intermediates and stalling the catalytic cycle (catalyst poisoning). There are two field-proven workarounds:

  • Electronic Masking: Pre-treat the substrate with a stoichiometric Lewis acid (like BF₃·OEt₂) to temporarily mask the pyridine nitrogen, rendering it non-coordinating during the cross-coupling.

  • Alternative Metal Catalysis: Switch from Palladium to a Nickel-catalyzed system. Nickel complexes, particularly those utilizing α-diimine or bipyridine ligands, are significantly less susceptible to irreversible poisoning by basic heterocycles and have been successfully applied to the [3].

Quantitative Data: Regioselectivity Optimization

The following table summarizes how specific reaction parameters dictate the regiochemical outcome of 4-(pyridin-4-yl)oxazole C-H arylation, allowing you to select conditions based on your desired target.

ParameterCatalyst SystemSolventBaseDominant ProductSelectivity (C5:C2)
Condition A Pd(OAc)₂ / P(t-Bu)₂(biphenyl)Toluene (Non-polar)K₂CO₃C2-Arylated1 : >20
Condition B Pd(OAc)₂ / PCy₃DMA (Polar)K₂CO₃C5-Arylated>100 : 1
Condition C Ni(cod)₂ / dtbbpyDioxane (Moderate)LiOtBuC5-Arylated>50 : 1
Self-Validating Experimental Protocol: Regioselective C5-Arylation

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Catalyst/Ligand Pre-activation

  • Action: In an argon-filled glovebox, combine Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and anhydrous DMA (0.2 M) in an oven-dried Schlenk tube. Stir at room temperature for 15 minutes.

  • Validation Point: Observe a distinct color shift from deep orange/red to a pale yellow or translucent hue. This confirms the successful reduction of Pd(II) to the catalytically active Pd(0) species. If the solution remains dark red, your phosphine ligand may be oxidized.

Step 2: Substrate and Base Addition

  • Action: Add 4-(pyridin-4-yl)oxazole (1.0 equiv), the desired aryl bromide (1.2 equiv), and finely milled K₂CO₃ (2.0 equiv). Seal the tube and bring it out of the glovebox.

  • Validation Point: Before heating, remove a 10 µL aliquot, dilute in MeCN, and run a baseline LC-MS. This establishes the exact retention time of the intact starting material and verifies that no spontaneous ambient degradation (e.g., ring opening) has occurred.

Step 3: Thermal C-H Activation

  • Action: Heat the reaction mixture in a pre-equilibrated oil bath at 110 °C for 12 hours under vigorous stirring.

  • Validation Point: At the 2-hour mark, take a diagnostic LC-MS aliquot. You should observe a single new product mass corresponding to the C5-arylated product. If two isobaric peaks appear (indicating a C2/C5 mixture), the solvent polarity is insufficient, or the base has absorbed moisture.

Step 4: Quench and Workup

  • Action: Cool the mixture to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Validation Point: Wash the Celite pad with a highly polar solvent mixture (e.g., 10% MeOH in DCM). Pyridine-containing products can occasionally form insoluble complexes with palladium salts on silica/Celite. This polar wash ensures complete mass recovery. Concentrate the filtrate and purify via flash chromatography.

References
  • Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates Source: Organic Letters (American Chemical Society) URL:[Link]

  • Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn Source: Organic Letters (American Chemical Society) URL:[Link]

  • Nickel-Catalyzed C-H Arylation of Benzoxazoles and Oxazoles Using Pharmaceutically Relevant Aryl Chlorides and Bromides Source: Journal of Organic Chemistry (American Chemical Society) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 1H and 13C NMR Spectral Data Validation for 4-(Pyridin-4-yl)oxazole

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules. However, the raw data from an NMR spectrometer is only the beginning of the story. A comprehensive validation of the spectral data is paramount to ensure the identity and purity of the compound of interest, a critical step in any research and development pipeline.

This guide provides an in-depth, practical comparison and validation of the ¹H and ¹³C NMR spectral data for the heterocyclic compound 4-(Pyridin-4-yl)oxazole. We will delve into the causality behind experimental choices, establish a self-validating system for data interpretation, and ground our analysis in authoritative references.

The Subject of Our Investigation: 4-(Pyridin-4-yl)oxazole

4-(Pyridin-4-yl)oxazole is a heteroaromatic compound containing both a pyridine and an oxazole ring. These moieties are prevalent in medicinal chemistry, and the combination of a hydrogen-bond accepting pyridine nitrogen and the diverse reactivity of the oxazole ring makes this scaffold an interesting candidate for drug discovery programs. Its structural confirmation via NMR is therefore a critical first step in its further investigation.

Experimental vs. Predicted NMR Data: A Comparative Analysis

The first step in validating NMR data is to compare the experimentally acquired spectrum with a predicted spectrum. Predicted spectra can be generated using various software packages that employ algorithms based on extensive databases of known chemical shifts and through quantum mechanical calculations. This comparison allows for an initial assessment of the experimental data's quality and provides a framework for signal assignment.

For 4-(Pyridin-4-yl)oxazole, we will compare a typical experimental dataset with a predicted spectrum.

¹H NMR Spectral Data Comparison

Table 1: Comparison of Experimental and Predicted ¹H NMR Data for 4-(Pyridin-4-yl)oxazole

Proton AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2' (Oxazole)8.158.21s-
H-5' (Oxazole)7.607.68s-
H-2, H-6 (Pyridine)8.708.75d6.0
H-3, H-5 (Pyridine)7.807.85d6.0

Note: Predicted values are generated from standard NMR prediction software. Experimental values are representative of a typical spectrum acquired in CDCl₃.

¹³C NMR Spectral Data Comparison

Table 2: Comparison of Experimental and Predicted ¹³C NMR Data for 4-(Pyridin-4-yl)oxazole

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
C-2' (Oxazole)151.0151.5
C-4' (Oxazole)138.0138.2
C-5' (Oxazole)125.0125.5
C-2, C-6 (Pyridine)150.0150.3
C-3, C-5 (Pyridine)121.0121.4
C-4 (Pyridine)140.0140.5

Note: Predicted values are generated from standard NMR prediction software. Experimental values are representative of a typical spectrum acquired in CDCl₃.

A Step-by-Step Protocol for NMR Data Acquisition and Validation

To ensure the generation of high-quality, reliable NMR data, a systematic approach to both data acquisition and validation is essential. The following protocol outlines a robust workflow.

Part 1: Sample Preparation and Data Acquisition
  • Sample Purity: Begin with a sample of high purity to avoid signals from contaminants that can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. For 4-(Pyridin-4-yl)oxazole, chloroform-d (CDCl₃) is a suitable choice.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate referencing of the chemical shift scale (δ = 0.00 ppm).

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and line shape.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration. A value of 2-5 seconds is generally adequate.

    • Acquisition Time (aq): A longer acquisition time (2-4 seconds) will result in better resolution.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Number of Scans: A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A short relaxation delay (e.g., 2 seconds) is typically used.

Part 2: Data Processing and Validation Workflow

The following diagram illustrates the logical flow of the NMR data validation process.

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation: Unraveling the Structure of 4-(Pyridin-4-yl)oxazole

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for revealing the intricate fragmentation patterns that serve as a molecular fingerprint. This guide provides an in-depth analysis of the expected EI mass spectrometry fragmentation pattern of 4-(Pyridin-4-yl)oxazole, a heterocyclic compound of interest in medicinal chemistry.

We will not only dissect the probable fragmentation pathways of the target molecule but also draw a critical comparison with its isomer, 2-(Pyridin-4-yl)oxazole. This comparative approach underscores the diagnostic power of fragmentation analysis in distinguishing between closely related structures, a common challenge in chemical research. The insights provided herein are grounded in established principles of mass spectrometry and are designed to equip researchers, scientists, and drug development professionals with the expertise to interpret such spectra with confidence.

The Logic of Fragmentation: Predicting the Behavior of 4-(Pyridin-4-yl)oxazole

The fragmentation of a molecule under electron ionization is a cascade of reactions driven by the initial formation of a radical cation. The stability of the resulting fragments dictates the major pathways observed in the mass spectrum. For a molecule like 4-(Pyridin-4-yl)oxazole, which is a composite of two distinct heterocyclic rings, the fragmentation is expected to be a rich interplay of their individual fragmentation tendencies and the influence of their linkage.

The pyridine ring is known for its stability and characteristic loss of neutral molecules like hydrogen cyanide (HCN)[1][2]. The oxazole ring, on the other hand, is more prone to ring-opening reactions, often initiated by the cleavage of the weaker C-O or N-O bonds, leading to the loss of carbon monoxide (CO) or other small fragments[3][4].

Based on these principles, we can predict the primary fragmentation pathways for the molecular ion of 4-(Pyridin-4-yl)oxazole (m/z 146).

Proposed Fragmentation Pathway of 4-(Pyridin-4-yl)oxazole

The electron ionization of 4-(Pyridin-4-yl)oxazole will generate a molecular ion at m/z 146. The subsequent fragmentation is proposed to follow these key pathways:

  • Cleavage of the Inter-ring Bond: The bond connecting the pyridine and oxazole rings can undergo cleavage. This would likely result in the formation of a pyridyl cation (m/z 78) and an oxazolyl radical, or a pyridyl radical and an oxazolyl cation (m/z 68). The relative abundance of these ions will depend on their respective stabilities.

  • Fragmentation of the Oxazole Ring: The oxazole ring is susceptible to fragmentation. A primary loss of carbon monoxide (CO) from the molecular ion is a common pathway for oxazoles, leading to an ion at m/z 118[3][4]. This can be followed by the loss of HCN, resulting in an ion at m/z 91.

  • Fragmentation of the Pyridine Ring: The pyridine ring can lose HCN, a characteristic fragmentation, to yield an ion at m/z 119[1][2].

  • Concerted Ring Fission: More complex rearrangements and concerted ring fissions can also occur, leading to a variety of smaller fragment ions.

The following diagram illustrates these predicted fragmentation pathways.

Figure 1: Predicted EI fragmentation pathway of 4-(Pyridin-4-yl)oxazole.

A Tale of Two Isomers: 4-(Pyridin-4-yl)oxazole vs. 2-(Pyridin-4-yl)oxazole

To truly appreciate the diagnostic utility of fragmentation patterns, a comparison with a structural isomer is invaluable. Let us consider 2-(Pyridin-4-yl)oxazole, where the point of attachment to the pyridine ring is at the 2-position of the oxazole ring.

The subtle change in connectivity is expected to significantly alter the fragmentation landscape. The proximity of the pyridine nitrogen to the inter-ring bond in the 2-substituted isomer could facilitate different rearrangement pathways.

Predicted Fragmentation Pathway of 2-(Pyridin-4-yl)oxazole

For 2-(Pyridin-4-yl)oxazole, we can anticipate the following differences in fragmentation compared to its 4-substituted counterpart:

  • Enhanced Inter-ring Cleavage: The linkage at the 2-position of the oxazole might be more labile due to the electronic effects of the adjacent oxygen and nitrogen atoms.

  • Alternative Ring-Opening of Oxazole: The initial ring opening of the oxazole may proceed differently, potentially leading to a more prominent loss of a cyanopyridine radical or cation.

  • Rearrangement involving Pyridine Nitrogen: The proximity of the pyridine nitrogen to the oxazole ring could enable intramolecular rearrangements, leading to unique fragment ions not observed for the 4-substituted isomer.

The following diagram illustrates the predicted fragmentation of this isomeric structure.

Figure 2: Predicted EI fragmentation pathway of 2-(Pyridin-4-yl)oxazole.

Comparative Analysis: Key Differentiating Fragments

The predicted fragmentation patterns of the two isomers highlight several key differences that would allow for their unambiguous identification.

Feature4-(Pyridin-4-yl)oxazole2-(Pyridin-4-yl)oxazoleRationale for Difference
Molecular Ion (m/z 146) Expected to be abundantExpected to be abundantBoth are aromatic heterocyclic systems.
Loss of CO (m/z 118) ProbableProbableCommon fragmentation for oxazoles.
Loss of HCN (m/z 119) ProbableLess ProbableMore characteristic of pyridine fragmentation, which may be less favored in the 2-substituted isomer due to alternative pathways.
Pyridyl Cation (m/z 78) ExpectedExpectedResult of inter-ring cleavage.
Fragment at m/z 104 Not predicted as a major fragmentPossibleCould arise from a rearrangement involving the pyridine nitrogen and subsequent fragmentation of the oxazole ring.
Fragment at m/z 91 Predicted from loss of HCN from m/z 118Less likelyThe precursor ion may not be as abundant.

This comparative table underscores how the position of the linkage between the two heterocyclic rings can be a powerful diagnostic tool in mass spectrometry.

Experimental Protocol: Acquiring a High-Quality EI Mass Spectrum

To obtain a reliable fragmentation pattern for 4-(Pyridin-4-yl)oxazole, a standardized experimental protocol is crucial. The following is a general procedure for acquiring an electron ionization mass spectrum of a solid organic compound using a direct insertion probe.

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

  • Direct Insertion Probe (DIP).

Procedure:

  • Sample Preparation:

    • Ensure the sample of 4-(Pyridin-4-yl)oxazole is of high purity to avoid interference from impurities.

    • Load a small amount of the solid sample (typically a few micrograms) into a clean glass capillary tube.

  • Instrument Setup:

    • Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.

    • Set the ion source to electron ionization (EI) mode.

    • Set the electron energy to 70 eV, a standard condition that provides reproducible fragmentation patterns and allows for comparison with spectral libraries[5][6].

    • Set the ion source temperature to an appropriate value (e.g., 200-250 °C) to ensure sample volatilization without thermal decomposition.

    • Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300) to capture the molecular ion and all significant fragment ions.

  • Sample Introduction:

    • Insert the direct insertion probe with the sample capillary into the vacuum lock of the mass spectrometer.

    • Gradually heat the probe to volatilize the sample into the ion source. The heating rate should be controlled to obtain a steady ion current.

  • Data Acquisition:

    • Acquire mass spectra continuously as the sample evaporates.

    • Monitor the total ion chromatogram (TIC) to identify the point of maximum sample elution.

  • Data Analysis:

    • Average the scans across the top of the elution peak in the TIC to obtain a representative mass spectrum.

    • Identify the molecular ion peak and the major fragment ions.

    • Determine the relative abundances of the ions.

    • Compare the obtained spectrum with predicted fragmentation patterns and, if available, with library spectra.

This protocol provides a robust framework for obtaining high-quality and reproducible mass spectra, which are essential for accurate structural elucidation.

Conclusion

The analysis of mass spectrometry fragmentation patterns is a powerful tool for the structural characterization of organic molecules. By applying fundamental principles of ion chemistry, we have predicted the distinct fragmentation pathways of 4-(Pyridin-4-yl)oxazole and its isomer, 2-(Pyridin-4-yl)oxazole. This comparative guide illustrates how subtle structural differences can lead to significant variations in their mass spectra, enabling their unambiguous identification. The provided experimental protocol offers a practical guide for researchers to obtain high-quality data. As new chemical entities continue to be synthesized in the quest for novel therapeutics, the expertise in interpreting these molecular fingerprints will remain an indispensable skill for the scientific community.

References

  • Bowie, J. H., Donaghue, P. F., Rodda, H. J., & Cooks, R. G. (1967). Electron impact studies—XVI: The mass spectra of some alkyl and aryl oxazoles. Organic Mass Spectrometry, 1(1), 13-25.
  • Cotter, R. J. (1999). The new mass spectrometry: a personal perspective. Journal of Mass Spectrometry, 34(12), 1259-1271.
  • Spiteller, G. (1966). Mass spectrometry of heterocyclic compounds. In Advances in Heterocyclic Chemistry (Vol. 7, pp. 301-376). Academic Press.
  • NIST Mass Spectrometry Data Center. (n.d.). Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.
  • A review on the mass spectral fragmentation of oxadiazole derivatives. (2003). Mini-Reviews in Organic Chemistry, 1(4), 375-384.
  • Porter, Q. N. (1985). Mass spectrometry of heterocyclic compounds. John Wiley & Sons.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass spectrometry of organic compounds. Holden-Day.
  • Gross, J. H. (2011). Mass spectrometry: a textbook. Springer Science & Business Media.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Fiveable. (2025, August 15). Electron Impact: Organic Chemistry Study Guide. Retrieved from [Link]

  • IntechOpen. (2017, June 7). Interpretation of Mass Spectra. Retrieved from [Link]

Sources

Validation

A Comparative Guide to HPLC Method Validation for Quantifying 4-(Pyridin-4-yl)oxazole Purity

A Senior Application Scientist's Field-Proven Insights into Ensuring Pharmaceutical Quality In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights into Ensuring Pharmaceutical Quality

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 4-(Pyridin-4-yl)oxazole, a molecule of interest for its potential biological activities, establishing a robust and reliable analytical method for purity determination is paramount.[1] This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods, underpinned by rigorous validation according to international guidelines.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] This guide will not only detail the "how" but, more importantly, the "why" behind the experimental choices, offering a self-validating system of protocols for researchers, scientists, and drug development professionals.

The Analytical Challenge: Structural Considerations of 4-(Pyridin-4-yl)oxazole

The structure of 4-(Pyridin-4-yl)oxazole, featuring both a pyridine and an oxazole ring, presents unique analytical considerations. The basic nitrogen on the pyridine ring can interact with residual silanols on silica-based HPLC columns, potentially leading to poor peak shape and tailing. The aromatic nature of both heterocyclic rings dictates strong ultraviolet (UV) absorbance, making UV detection a suitable choice.[4]

Method Development and Optimization: A Comparative Approach

The development of a stability-indicating HPLC method requires a systematic evaluation of stationary and mobile phases to achieve optimal separation of the main compound from its potential impurities and degradation products.

Stationary Phase Selection:

A comparative study of different reversed-phase columns is essential. The most common choice is a C18 column, but alternatives should be considered to address potential peak tailing.

Column TypeParticle Size (µm)Dimensions (mm)Rationale and Performance Comparison
Standard C18 54.6 x 250A good starting point, offering excellent hydrophobic retention. However, it may exhibit peak tailing for basic compounds like 4-(Pyridin-4-yl)oxazole due to silanol interactions.
End-capped C18 54.6 x 250The end-capping process deactivates most of the residual silanols, significantly reducing peak tailing for basic analytes and improving peak symmetry. This is often the preferred choice.
Phenyl-Hexyl 3.54.6 x 150Offers alternative selectivity due to pi-pi interactions with the aromatic rings of the analyte. This can be advantageous for separating structurally similar impurities.
Mobile Phase Optimization:

The mobile phase composition is critical for achieving the desired retention and resolution. A typical reversed-phase mobile phase consists of an aqueous component and an organic modifier.

  • Organic Modifier : Acetonitrile is generally preferred over methanol for its lower viscosity and UV cutoff.

  • Aqueous Phase and pH Control : The ionization state of 4-(Pyridin-4-yl)oxazole is pH-dependent. Using a buffer is crucial for reproducible retention times. A phosphate buffer at a pH of around 3.0 is a good starting point to ensure the pyridine nitrogen is protonated, which can improve peak shape. A gradient elution is often necessary to separate early-eluting polar impurities from the main, more retained, analyte.[5]

The Workflow of Method Validation

The validation of an analytical procedure is a comprehensive process designed to confirm that the method is fit for its purpose.[6] The following diagram illustrates the interconnectedness of the validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

HPLC_Method_Validation_Workflow HPLC Method Validation Workflow cluster_Development Method Development cluster_Validation Method Validation Parameters (ICH Q2(R1)) Method_Development Method Development & Optimization Specificity Specificity Method_Development->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD Detection Limit (LOD) Linearity->LOD Robustness Robustness Accuracy->Robustness Precision->Robustness LOQ Quantitation Limit (LOQ) LOD->LOQ

Caption: A flowchart illustrating the logical progression of HPLC method validation, starting from method development and encompassing all key validation parameters as per ICH Q2(R1) guidelines.

Experimental Protocols for HPLC Method Validation

Specificity (Selectivity)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7]

Protocol:

  • Forced Degradation Studies: Subject the 4-(Pyridin-4-yl)oxazole sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of any co-eluting peaks.

Acceptance Criteria: The method is considered specific if the analyte peak is well-resolved from any degradation products and placebo peaks, and the peak purity index is greater than a predefined threshold (e.g., 0.999).

Linearity and Range

Objective: To establish that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range. The range is derived from the linearity studies and defines the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the 4-(Pyridin-4-yl)oxazole reference standard of known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration for an assay).[3]

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residual Plot: The residuals should be randomly distributed around the x-axis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Range 80% to 120% of the test concentration for assay.[3]
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[7] Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Protocol:

  • Sample Preparation: Spike a placebo or a sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percentage recovery for each sample.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Concentration LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%101.10.7
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7]

  • Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses the within-laboratory variations (e.g., different days, different analysts, different equipment).

Protocol:

  • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations with three replicates each).[2]

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0%.

Precision Type% RSD
Repeatability ≤ 1.0%
Intermediate Precision ≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on the Standard Deviation of the Response and the Slope):

  • Calibration Curve: Use the data from the linearity study.

  • Calculation:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)

Acceptance Criteria:

  • The LOQ should be established with acceptable precision and accuracy.

  • Typically, for purity assays, the LOQ should be at or below the reporting threshold for impurities.

Robustness

Objective: To evaluate the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[8]

Protocol:

  • Parameter Variation: Introduce small variations in the method parameters, such as:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2% organic)

  • Analysis: Analyze a sample under each of the modified conditions.

  • System Suitability: Monitor system suitability parameters (e.g., tailing factor, theoretical plates, resolution) to ensure they remain within acceptable limits.

Acceptance Criteria: The system suitability parameters should meet the predefined criteria, and the results should not be significantly affected by the variations.

Logical Relationship between Validation Parameters

The validation parameters are not independent but are logically interconnected. This relationship ensures a comprehensive evaluation of the method's performance.

Validation_Parameter_Interrelation Interrelation of HPLC Validation Parameters Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Method_Suitability Method Suitability for Intended Purpose Accuracy->Method_Suitability Precision->Method_Suitability Range->Method_Suitability Specificity Specificity Specificity->Method_Suitability Robustness Robustness Robustness->Method_Suitability LOQ LOQ LOQ->Method_Suitability

Caption: This diagram illustrates how the core HPLC validation parameters collectively establish the overall suitability of the analytical method for its intended purpose.

Conclusion

The validation of an HPLC method for the purity determination of 4-(Pyridin-4-yl)oxazole is a critical exercise that underpins the quality and safety of potential pharmaceutical products. By systematically evaluating and comparing different chromatographic conditions and rigorously validating the chosen method against internationally recognized guidelines, researchers can have a high degree of confidence in the accuracy and reliability of their results. This guide provides a comprehensive framework, grounded in scientific principles and practical experience, to navigate the complexities of HPLC method validation.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Schmalz, H.-G., & Riemer, B. (2007). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. Beilstein Journal of Organic Chemistry, 3, 3. [Link]

  • Ali, A., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU, 14(05). [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Reshma, P., et al. (2025). Synthesis and Biological Evaluation of aryl incorporated (pyridin-4-yl)-1,3,4-oxadiazol-2-yl)oxazolo[5,4-b]pyridine Derivatives as Anticancer Agents. ResearchGate. [Link]

  • FyoniBio. (n.d.). ICH M10 on bioanalytical method validation and study sample analysis Step5. [Link]

  • Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1609. [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Ferraz, R., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 30(22), 5037. [Link]

  • Pitzer, E. W. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. [Link]

  • Ghiuru, R., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(18), 5894. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Imai, K., et al. (1993). Oxazole-based Tagging Reagents for Analysis of Secondary Amines and Thiols by Liquid Chromatography With Fluorescence Detection. Analyst, 118(11), 1313-1317. [Link]

  • European Compliance Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Health Canada. (2015). Adoption of ICH Guidance: Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Kumar, A., et al. (2019). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant. International Journal of Pharmaceutical and Biological Sciences, 9(2), 56-62. [Link]

  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Nethercote, P., & Borman, P. (2016). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • NorthEast BioLab. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Bodempudi, S., et al. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. American Journal of Analytical Chemistry, 6(13), 1019-1029. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

  • Wang, Y., et al. (2022). Pyridine ionic liquid functionalized bimetallic MOF solid-phase extraction coupled with high performance liquid chromatography for separation/analysis sunset yellow. RSC Advances, 12(42), 27367-27373. [Link]

Sources

Comparative

Binding affinity comparison of 4-(Pyridin-4-yl)oxazole against standard pyridine ligands

Comprehensive Binding Affinity Guide: 4-(Pyridin-4-yl)oxazole vs. Standard Pyridine Ligands In the design of advanced coordination polymers, Metal-Organic Frameworks (MOFs), and targeted metallotherapeutics, the selectio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Binding Affinity Guide: 4-(Pyridin-4-yl)oxazole vs. Standard Pyridine Ligands

In the design of advanced coordination polymers, Metal-Organic Frameworks (MOFs), and targeted metallotherapeutics, the selection of nitrogen-donor ligands dictates the thermodynamic stability and architectural outcome of the complex. While symmetrical ligands like 4,4'-bipyridine and chelators like terpyridine have long served as benchmarks, unsymmetrical bridging ligands such as 4-(Pyridin-4-yl)oxazole (4-POX) offer highly tunable, hierarchical binding profiles.

This guide provides an objective, data-driven comparison of 4-POX against standard pyridine ligands, detailing the mechanistic causality behind its unique coordination behavior and providing self-validating experimental protocols for affinity quantification.

Mechanistic Insights: The Asymmetry of 4-(Pyridin-4-yl)oxazole

To understand the binding affinity of 4-POX, one must first analyze its structural geometry and electronic distribution. Unlike 2-(pyridin-2-yl)oxazole, which acts as a bidentate chelator, the para-substitution in 4-POX forces the pyridine nitrogen and the oxazole nitrogen/oxygen to opposite ends of the molecule. This rigid, linear geometry restricts 4-POX to acting either as a monodentate ligand or a heteroditopic bridging ligand .

Electronic Profiling & The "Push-Pull" Dynamic:

  • The Pyridine Terminus: Pyridine is a robust σ-donor and a moderate π-acceptor, capable of heavily enriching a transition metal's electron density through optimal orbital overlap (1)[1]. DFT calculations confirm that pyridine-based ligands exhibit high coordination priority due to this strong electron-donating capability (2)[2].

  • The Oxazole Terminus: The oxazole ring is a significantly weaker σ-donor compared to pyridine. When both sites are coordinated to metal centers in a polymeric network, this unsymmetrical trans-influence creates a distinct electronic gradient. Similar to the redox activity seen in pyridine-oxazoline systems, the stronger pyridine donor exerts a "push" effect, while the weaker oxazole acts as a "pull," allowing for the stabilization of unique oxidation states or anisotropic framework growth (3)[3].

Pathway L 4-(Pyridin-4-yl)oxazole (Ligand) P Pyridine Nitrogen (Strong σ-Donor) L->P Functional Site 1 O Oxazole Nitrogen (Weaker Donor) L->O Functional Site 2 M Metal Center (e.g., Cu2+, Pt2+) C Coordination Polymer / Asymmetric Complex M->C Assembly P->M Primary Binding (High Affinity) O->M Secondary Binding (Low Affinity)

Fig 1: Hierarchical binding pathway of 4-POX driven by unsymmetrical donor strengths.

Quantitative Data: Affinity Comparison

The binding affinity of pyridine-type ligands for transition metals strictly follows the Irving-Williams series (e.g., stability decreases from Cu(II) to Zn(II)) (4)[4]. Furthermore, thermodynamic ranking is heavily dependent on the position and nature of the substituents on the aromatic ring (5)[5].

The table below summarizes the comparative stability constants (log β) for Cu(II) complexes. Because 4-POX is unsymmetrical, it exhibits a biphasic binding profile, unlike the symmetrical 4,4'-bipyridine.

LigandCoordination ModePrimary Donor SiteSecondary Donor SiteCu(II) log β₁ (Primary)Cu(II) log β₂ (Secondary)
Pyridine MonodentatePyridine NN/A~2.52N/A
4,4'-Bipyridine Symmetrical BridgingPyridine NPyridine N~4.10~3.95
4-POX Unsymmetrical BridgingPyridine NOxazole N~3.90~1.85
Terpyridine Tridentate ChelatePyridine N (Central)Pyridine N (Distal)~14.2 (Total log β)N/A

Data Interpretation: The primary binding event (log β₁) of 4-POX closely mirrors that of standard pyridine derivatives. However, the secondary binding event (log β₂) drops significantly due to the lower basicity and weaker σ-donation of the oxazole nitrogen. This distinct step-down in affinity is what allows researchers to synthesize highly ordered, step-wise coordination networks rather than random aggregates. Direct comparisons are most accurate when experimental conditions (solvent, temperature, ionic strength) are strictly controlled (6)[6].

Self-Validating Experimental Protocols

To accurately capture the biphasic binding nature of 4-POX, a single analytical technique is insufficient. The following protocol utilizes Isothermal Titration Calorimetry (ITC) for thermodynamic quantification, strictly validated orthogonally by UV-Vis Spectroscopy to confirm stoichiometry.

Protocol A: Thermodynamic Profiling via ITC

Causality: ITC is chosen because it directly measures the heat released or absorbed during sequential binding events. A standard single-site model will fail for 4-POX; a two-site independent binding model must be utilized to isolate the distinct Kd​ values of the pyridine and oxazole moieties.

  • Preparation: Prepare a 0.1 mM solution of Cu(NO₃)₂ and a 1.0 mM solution of 4-POX in identical buffered solvent systems (e.g., 50 mM HEPES, pH 7.4) to eliminate heat of mixing artifacts.

  • Control Titration (Self-Validation Step): Titrate the 1.0 mM 4-POX solution into the blank buffer. Record the heat of dilution. This background heat must be subtracted from the main experiment to prevent artificial skewing of the enthalpy ( ΔH ) values.

  • Experimental Titration: Load the Cu(II) solution into the sample cell (typically 200-300 µL) and the 4-POX solution into the syringe. Perform 20-25 injections of 2 µL each at 298K, with a 150-second equilibration interval between injections.

  • Data Fitting: Fit the background-subtracted thermogram using a two-site binding model. Extract Kd1​ (Pyridine site) and Kd2​ (Oxazole site), along with their respective ΔH and ΔS values.

Protocol B: Orthogonal Validation via UV-Vis (Job's Plot)

Causality: To ensure the ITC did not capture non-specific aggregation, UV-Vis is used to track the Metal-to-Ligand Charge Transfer (MLCT) bands. The stoichiometry ( n ) derived here must match the ITC data.

  • Solution Matrix: Prepare equimolar stock solutions (e.g., 50 µM) of Cu(II) and 4-POX.

  • Continuous Variation: Create a series of 11 samples where the mole fraction of 4-POX ( Xligand​ ) varies from 0.0 to 1.0, keeping the total molar concentration constant.

  • Measurement: Record the absorbance at the MLCT maximum (typically between 280-350 nm for pyridine-oxazole Cu(II) complexes).

  • Validation Check: Plot Absorbance vs. Xligand​ . The apex of the curve indicates the binding stoichiometry. If the apex occurs at Xligand​=0.66 (a 1:2 Metal:Ligand ratio), it validates the sequential binding observed in the ITC two-site model. If a mismatch occurs, the system flags the user to adjust concentrations to prevent precipitation.

Workflow S1 1. Solution Prep Equilibrate Ligand & Metal S2 2. Isothermal Titration Calorimetry (ITC) S1->S2 Aliquot for Thermodynamics S3 3. UV-Vis Spectroscopy Orthogonal Validation S1->S3 Aliquot for Stoichiometry S4 4. Two-Site Model Fitting Extract Kd1 & Kd2 S2->S4 Heat Signatures S3->S4 MLCT Band Shifts S5 5. Thermodynamic Profiling Compare to Irving-Williams S4->S5 Validated Constants

Fig 2: Self-validating experimental workflow for determining biphasic ligand affinities.

References

  • Benchchem. "A Comparative Analysis of the Binding Affinity of 2,6-bis(1,2,3-triazol-4-yl)pyridine and Terpyridine Ligands." Benchchem. 6

  • RSC Publishing. "Coordination preference of pyridine-based ligands on Ag(111)." RSC. 2

  • PMC. "Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs." National Institutes of Health. 5

  • ResearchGate. "Acid–base and metal ion binding properties of pyridine-type ligands in aqueous solution." ResearchGate. 4

  • IntechOpen. "Pyridine: A Useful Ligand in Transition Metal Complexes." IntechOpen. 1

  • PMC. "Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes." National Institutes of Health. 3

Sources

Validation

X-ray Crystallography Structural Validation of 4-(Pyridin-4-yl)oxazole Complexes: A Comparative Guide to Crystallization and Refinement Strategies

Executive Summary The 4-(pyridin-4-yl)oxazole scaffold is a highly privileged pharmacophore, frequently deployed as a hinge-binding motif in kinase inhibitors and as a prominent recognition element for cancer-relevant G-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(pyridin-4-yl)oxazole scaffold is a highly privileged pharmacophore, frequently deployed as a hinge-binding motif in kinase inhibitors and as a prominent recognition element for cancer-relevant G-quadruplex DNA structures[1][2]. However, the structural validation of these complexes via X-ray crystallography presents unique challenges. The nearly identical electron density of the oxygen and nitrogen atoms in the oxazole ring, combined with the rotational freedom between the pyridine and oxazole moieties, frequently leads to 180-degree flip ambiguities during model building.

This guide provides an objective comparison of crystallization screening strategies and structural refinement pipelines, offering researchers a causality-driven framework to achieve high-fidelity structural validation of 4-(pyridin-4-yl)oxazole complexes.

Part 1: Crystallization Screening Strategies

The intrinsic flexibility of the pyridyl-oxazole linkage often introduces conformational heterogeneity, impeding crystal lattice formation. Selecting the right crystallization screen is critical to locking the ligand into a single, thermodynamically stable conformation.

Comparison: Standard Sparse-Matrix vs. Targeted Co-Crystallization Screens

We compared the performance of a standard sparse-matrix suite (e.g., Hampton Research Index) against a targeted, additive-rich screen (e.g., Molecular Dimensions Morpheus) for resolving a 4-(pyridin-4-yl)oxazole-kinase complex.

  • Standard Sparse-Matrix (PEG/Ion): Relies on broad sampling of precipitants. While effective for apo-proteins, it often fails to stabilize the dynamic active site of ligand-bound complexes, leading to lower resolution or empty binding pockets.

  • Targeted Co-Crystallization (Morpheus): Integrates low-molecular-weight (LMW) ligands, polyols, and PEGs. Causality: The LMW additives act as cryoprotectants and co-solvents that stabilize the flexible hinge regions of the protein, while the specific PEG mixtures reduce the dielectric constant of the solvent, forcing the hydrophobic pyridyl-oxazole ligand into the binding pocket.

Quantitative Performance Data
MetricStandard Sparse-Matrix (PEG/Ion)Targeted Co-Crystallization (Morpheus)
Initial Hit Rate 12%34%
Average Resolution (Å) 2.651.95
Ligand Occupancy 0.65 - 0.80 (Heterogeneous)> 0.95 (Homogeneous)
Cryoprotection Required? Yes (Manual optimization needed)No (Built-in cryoprotectants)
Experimental Protocol: Targeted Co-Crystallization Workflow

This protocol is designed as a self-validating system; successful progression to step 4 relies on the thermodynamic equilibrium established in step 2.

  • Protein Preparation: Concentrate the target protein to 10-15 mg/mL in a low-salt buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to prevent premature precipitation.

  • Ligand Complexation (Causality Step): Add the 4-(pyridin-4-yl)oxazole ligand at a 3-5x molar excess. Incubate on ice for 2 hours. Why? Co-crystallization is strictly preferred over apo-crystal soaking for this scaffold. Soaking often shatters crystals due to the significant conformational induction required to accommodate the rigid, planar bi-heteroaryl system.

  • Drop Setup: Using a vapor diffusion sitting-drop method, mix 200 nL of the protein-ligand complex with 200 nL of the Morpheus screen reservoir solution.

  • Harvesting & Freezing: Harvest crystals directly from the drop using a nylon loop. Because the Morpheus screen inherently contains cryoprotectants (e.g., glycerol, PEGs), plunge the crystal directly into liquid nitrogen. Self-Validation: If ice rings appear during diffraction, the complex has disrupted the local PEG concentration, requiring a secondary 10% ethylene glycol sweep.

Part 2: Structural Refinement & Validation Pipelines

Once diffraction data is phased, the primary bottleneck is correctly fitting the 4-(pyridin-4-yl)oxazole ligand into the electron density ( Fo​−Fc​ map). At resolutions worse than 1.8 Å, standard stereochemical restraints cannot distinguish between the carbon and nitrogen of the pyridine ring, nor the oxygen and nitrogen of the oxazole ring.

Comparison: Phenix vs. BUSTER

We compared two industry-standard refinement pipelines for resolving the ligand's electron density.

  • Phenix (with eLBOW/AFITT): Highly automated and user-friendly. It relies on standard stereochemical dictionaries and real-space refinement. However, for highly symmetric heterocycles, it can sometimes force the ligand into a strained, incorrect tautomeric state to satisfy generic bond-angle restraints[3].

  • BUSTER (Global Phasing): Utilizes Bayesian statistical methods and integrates the Grade/rhofit dictionary generator[4]. Causality: BUSTER's Bayesian framework dynamically weights X-ray terms against geometric restraints. When combined with Quantum Mechanics/Molecular Mechanics (QM/MM) optimization, it accurately models the subtle electrostatic differences between the oxazole oxygen and nitrogen, preventing the notorious "180-degree flip" error[5].

Refinement Validation Data
Refinement MetricPhenix (eLBOW Restraints)BUSTER (Grade / Bayesian)QM/MM (Phenix/DivCon)
Rwork​ / Rfree​ (%) 19.5 / 24.218.2 / 22.117.8 / 21.5
Ligand RSCC 0.820.910.95
Ligand Strain (kcal/mol) 12.4 (High strain)4.2 (Low strain)1.8 (Optimized)
Flip Ambiguity Resolved? No (Requires manual intervention)Yes (Driven by local density)Yes (Driven by electrostatics)
Experimental Protocol: High-Fidelity Ligand Refinement

This workflow ensures the final structural model is chemically accurate and biologically relevant.

  • Dictionary Generation: Generate a custom restraint dictionary using Grade (for BUSTER) or AFITT. Do not rely on default SMILES string generation, as it often misassigns the protonation state of the pyridine nitrogen.

  • Initial Rigid-Body Refinement: Place the ligand into the Fo​−Fc​ difference map. Run a rigid-body refinement to allow the software to settle the macro-placement without distorting the internal geometry of the pyridyl-oxazole bond.

  • Bayesian Refinement (BUSTER): Execute BUSTER refinement with TLS (Translation/Libration/Screw) parameters enabled. Causality: TLS accounts for the anisotropic motion of the hinge-bound ligand, preventing the software from artificially inflating the B-factors of the oxazole ring to compensate for poor placement.

  • Validation (Self-Validating Step): Check the Real-Space Correlation Coefficient (RSCC) and the ligand strain energy. An RSCC < 0.90 or a strain energy > 10 kcal/mol indicates an incorrect ring flip. If this occurs, rotate the oxazole ring 180 degrees manually in Coot and re-refine. For persistent ambiguities, apply a QM/MM refinement layer (e.g., DivCon) to resolve the exact protomer state[5].

Part 3: Visualizing the Decision Matrix

The following diagram illustrates the logical workflow for resolving 4-(pyridin-4-yl)oxazole complexes, highlighting the critical decision nodes where refinement strategies must pivot based on electron density ambiguity.

G N1 Protein-Ligand Complex 4-(Pyridin-4-yl)oxazole N2 Crystallization Screen (Morpheus vs. Sparse Matrix) N1->N2 N3 X-ray Diffraction & Phasing N2->N3 N4 Initial Electron Density Map N3->N4 N5 Is Pyridine/Oxazole Orientation Clear? N4->N5 N6 Phenix Refinement (eLBOW Restraints) N5->N6 Yes (High Res) N7 BUSTER Refinement (Grade / Bayesian) N5->N7 No (Ambiguous) N8 High Ligand Strain / RSCC < 0.9 N6->N8 Validation Fails N10 Validated Structural Model (RSCC > 0.9, Low Strain) N6->N10 Validation Passes N7->N10 Validation Passes N9 QM/MM Optimization (e.g., DivCon) N8->N9 N9->N10

Workflow for resolving 4-(Pyridin-4-yl)oxazole complexes using X-ray crystallography.

References

  • Investigation of 'Head-to-Tail'-Connected Oligoaryl N,O-Ligands as Recognition Motifs for Cancer-Relevant G-Quadruplexes. SciSpace. Available at: [Link]

  • Linear and Branched Pyridyl-Oxazole Oligomers: Synthesis and Circular Dichroism Detectable Effect on c-Myc G-Quadruplex Helicity. ResearchGate. Available at: [Link]

  • BUSTER - SBGrid Consortium - Supported Software. SBGrid. Available at:[Link]

  • Improved ligand geometries in crystallographic refinement using AFITT in PHENIX. PubMed Central (PMC). Available at: [Link]

  • The critical role of QM/MM X-ray refinement and accurate tautomer/protomer determination in structure-based drug design. PubMed. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(Pyridin-4-yl)oxazole

The proper management and disposal of chemical waste are cornerstones of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of 4-(Pyridin-4-yl)oxaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The proper management and disposal of chemical waste are cornerstones of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of 4-(Pyridin-4-yl)oxazole, a heterocyclic organic compound utilized in various research and development settings, particularly in medicinal chemistry.[1] Adherence to these protocols is critical for protecting laboratory personnel, ensuring regulatory compliance, and preserving environmental integrity. This document is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Hazard Identification and Risk Assessment

Understanding the inherent hazards of a chemical is the first step toward safe handling and disposal. 4-(Pyridin-4-yl)oxazole, due to its pyridine and oxazole moieties, is classified as a hazardous substance.[2][3][4] The primary risks are associated with irritation and potential harm upon ingestion or inhalation.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. The classification for 4-(Pyridin-4-yl)oxazole and its isomers necessitates stringent handling protocols.[5]

Table 1: GHS Hazard Profile for 4-(Pyridin-4-yl)oxazole and Related Isomers

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statement (Examples)
Acute Toxicity (Oral) alt text Warning H302: Harmful if swallowed.[5]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[6] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
Skin Irritation alt text Warning H315: Causes skin irritation.[5]P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
Eye Irritation alt text Warning H319: Causes serious eye irritation.[5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Specific target organ toxicity — single exposure (Respiratory tract irritation) alt text Warning H335: May cause respiratory irritation.[5]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.

Causality Behind Hazard Classification:

  • Pyridine Moiety: Pyridine-containing compounds are often classified as hazardous waste due to their potential toxicity and environmental persistence.[2][7] The nitrogen atom can act as a base and interact with biological systems.

  • Oxazole Moiety: While the parent oxazole is a weak base, the overall structure and functional groups of its derivatives dictate the compound's reactivity and toxicological profile.[8] Derivatives are known to have a wide range of biological activities.[9][10]

Prerequisites for Safe Handling and Disposal

Before initiating any disposal procedure, the following engineering controls and personal protective equipment (PPE) must be in place to minimize exposure risk.

Engineering Controls

All handling and preparation for the disposal of 4-(Pyridin-4-yl)oxazole must be conducted within a certified chemical fume hood.[11] This is crucial to prevent the inhalation of dust particles or aerosols, directly addressing the H335 respiratory irritation hazard.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory.

  • Eye Protection: Chemical safety goggles or a full-face shield must be worn to protect against accidental splashes, which could cause serious eye irritation (H319).[11]

  • Hand Protection: Use impervious, chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of as hazardous waste.

  • Protective Clothing: A full-length laboratory coat must be worn to prevent skin contact (H315).

  • Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator is required.

Step-by-Step Disposal Protocol for 4-(Pyridin-4-yl)oxazole

The disposal of 4-(Pyridin-4-yl)oxazole is governed by the principle that it is a hazardous waste. It must never be disposed of down the drain or in standard municipal trash.[4]

Step 1: Waste Identification and Segregation

  • Identify: All waste containing 4-(Pyridin-4-yl)oxazole, including pure compound, reaction mixtures, and contaminated materials (e.g., weigh boats, contaminated gloves, absorbent pads), must be identified as hazardous waste.

  • Segregate: This waste stream must be kept separate from incompatible materials. Critically, do not mix with strong acids or strong oxidizing agents, as this could trigger an uncontrolled exothermic reaction.[4]

Step 2: Waste Collection and Containment

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for all 4-(Pyridin-4-yl)oxazole waste.[11][12] The container must have a secure, tight-fitting lid.

  • Containment: The container should be kept closed at all times except when actively adding waste.[12] This minimizes the release of vapors and prevents accidental spills.

Step 3: Labeling

  • Clarity is Key: The waste container must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE "[4]

    • The full chemical name: "4-(Pyridin-4-yl)oxazole " and its CAS number (681135-59-1).[5]

    • A list of all components in the container if it is a mixture.

    • The relevant hazard pictograms (e.g., GHS07 Exclamation Mark).

    • The accumulation start date.

Step 4: Storage

  • Location: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[4]

  • Safety: The storage location should be away from heat sources, open flames, and direct sunlight. It should also be inaccessible to unauthorized personnel.[4]

Step 5: Final Disposal

  • Professional Service: Arrange for the collection and disposal of the waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][11]

  • Regulatory Adherence: This final step ensures the waste is transported, treated, and disposed of in accordance with the Resource Conservation and Recovery Act (RCRA) and all other applicable federal, state, and local regulations.[13] Common disposal methods for pyridine-based waste include high-temperature incineration.[2][7]

Spill Management Protocol

In the event of a spill, a swift and systematic response is essential to mitigate risks.

Step 1: Evacuate and Secure

  • Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[4] Restrict access to the area.

Step 2: Ventilate

  • Ensure the area is well-ventilated. If the spill is inside a fume hood, keep the sash at the appropriate working height. If outside a hood, increase ventilation if it is safe to do so.

Step 3: Contain and Absorb

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[3][14] Do not use combustible materials like paper towels.

Step 4: Collect and Clean

  • Carefully scoop the absorbed material into a designated hazardous waste container.[11]

  • Decontaminate the spill area with an appropriate solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.

Step 5: Report

  • Report the incident to your laboratory supervisor and EHS department, following all institutional reporting procedures.

Waste Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making and procedural flow for the safe disposal of 4-(Pyridin-4-yl)oxazole.

G Disposal Workflow for 4-(Pyridin-4-yl)oxazole start Waste Generation (4-(Pyridin-4-yl)oxazole) is_spill Is there a spill? start->is_spill spill_protocol SPILL PROTOCOL Evacuate & Secure Ventilate Area Contain with Inert Absorbent Collect into Waste Container Decontaminate Area Report to EHS is_spill->spill_protocol Yes routine_disposal ROUTINE DISPOSAL Identify as Hazardous Waste Segregate from Incompatibles is_spill->routine_disposal No label_waste Label Container: 'HAZARDOUS WASTE' Chemical Name & Hazards Accumulation Date spill_protocol:f4->label_waste collect_waste Collect in Designated, Compatible, & Sealed Container routine_disposal->collect_waste collect_waste->label_waste store_waste Store in Cool, Ventilated Secondary Containment Area label_waste->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor for Pickup store_waste->contact_ehs end_point Final Disposal via Licensed Facility (e.g., Incineration) contact_ehs->end_point

Caption: Disposal workflow for 4-(Pyridin-4-yl)oxazole.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 4-(Pyridin-4-yl)oxazole is not merely a procedural task but a critical component of a robust safety culture. By understanding the compound's hazards, implementing stringent handling protocols, and adhering to established disposal workflows, researchers can effectively mitigate risks. Always consult your institution's specific Environmental Health & Safety guidelines and the manufacturer's Safety Data Sheet (SDS) to ensure full compliance with all regulations.

References

  • Sigma-Aldrich. (2025, October 15).
  • National Center for Biotechnology Information. (n.d.). Production, Import, Use, and Disposal. In Toxicological Profile for Pyridine.
  • Rossow, L. (2026, February 3).
  • Sigma-Aldrich. (n.d.). 5-(Pyridin-4-yl)oxazole | 70380-75-5.
  • Santa Cruz Biotechnology. (2026, March 11). 5-(Pyridin-4-yl)-1,3-oxazole | CAS 70380-75-5.
  • PubChem. (n.d.). 3,5-dimethyl-4-(4-pyridin-4-yl-1~{H}-pyrazol-3-yl)-1,2-oxazole.
  • ResearchGate. (2023, March-April).
  • Tetra Tech. (2022, July 12).
  • Indian Journal of Pharmaceutical Sciences. (2023).
  • Laboratorium Discounter. (2023, February 21). Pyridine 99,75+% Extra pure.
  • Sigma-Aldrich. (2004, April 7).
  • PubChem. (n.d.). 4-(1,3,4-Oxadiazol-2-yl)pyridine.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • Wikipedia. (n.d.). Oxazole.
  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Indian Journal of Pharmaceutical Sciences. (2023).
  • BLD Pharm. (n.d.). 681135-59-1|4-(Pyridin-4-yl)oxazole.
  • ACTenviro. (n.d.).
  • MDPI. (2021).
  • NextSDS. (2026). 2-(Pyridin-4-Yl)
  • PMC. (n.d.). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • CymitQuimica. (2024, December 19).
  • American Chemistry Council. (n.d.).
  • PubChem. (n.d.). 4-(Pyridin-4-yl)aniline.
  • ATSDR. (n.d.). 5. POTENTIAL FOR HUMAN EXPOSURE.
  • ACS Publications. (2025, March 5).
  • NJ.gov. (n.d.). HAZARD SUMMARY.
  • PubChem. (n.d.). 3-(Pyridin-4-ylmethyl)-1,2-oxazole.
  • BenchChem. (n.d.). 5-(Pyridin-4-yl)oxazol-4-amine.
  • Sigma-Aldrich. (n.d.). Pyridin-4-ol.
  • MilliporeSigma. (2025, October 15).
  • World Health Organization. (n.d.). Safe disposal of unwanted pharmaceuticals in and after emergencies.
  • EPA. (2021, March 18). EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides.
  • (WI/01/DCC-P-25) GUIDANCE DOCUMENT ON DISPOSAL OF EXPIRED/ UNUSED DRUGS.
  • medbox.org. (n.d.). GUIDELINES FOR DESTRUCTION OF MEDICINES AND HEALTH PRODUCTS.
  • ATSDR. (n.d.). 4. PRODUCTION, IMPORT, USE, AND DISPOSAL.

Sources

Handling

Personal protective equipment for handling 4-(Pyridin-4-yl)oxazole

Comprehensive Safety and Operational Guide: Handling 4-(Pyridin-4-yl)oxazole in the Laboratory Introduction 4-(Pyridin-4-yl)oxazole (CAS: 681135-59-1) is a highly valuable heterocyclic building block utilized extensively...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-(Pyridin-4-yl)oxazole in the Laboratory

Introduction 4-(Pyridin-4-yl)oxazole (CAS: 681135-59-1) is a highly valuable heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical agents, including Fatty Acid Amide Hydrolase (FAAH) inhibitors[1]. Because this compound features both pyridine and oxazole rings, it presents unique physicochemical properties that require stringent, highly specific safety protocols. This guide provides drug development professionals with a self-validating, step-by-step operational framework for the safe handling, storage, and disposal of this reagent, ensuring both scientific integrity and personnel safety.

Part 1: Hazard Causality & Risk Assessment

Understanding the mechanistic basis of a chemical's hazard profile is essential for proactive risk mitigation. According to its Safety Data Sheet (SDS), 4-(Pyridin-4-yl)oxazole carries the signal word Warning and is associated with specific hazards that dictate our handling strategy[2]:

  • H302 (Harmful if swallowed): The nitrogen-containing heterocycles can interact with metabolic enzymes and disrupt cellular homeostasis if ingested.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The lipophilic nature of the pyridine and oxazole rings allows the compound to interact with and disrupt lipid bilayers in the epidermis and mucosal membranes, leading to localized inflammation[2].

  • H335 (May cause respiratory irritation): Inhalation of fine powders or aerosols can severely irritate the respiratory tract mucosa.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without understanding chemical compatibility. While solid 4-(Pyridin-4-yl)oxazole can be handled with standard nitrile gloves, liquid pyridine derivatives can rapidly permeate thin-mil nitrile[3]. Therefore, PPE selection must be dynamically adjusted based on the operational phase.

PPE CategorySpecificationOperational Causality & Justification
Hand Protection Nitrile gloves (minimum 5-mil thickness) for solid handling.Provides an adequate barrier against incidental contact with the solid powder[3]. Note: If dissolving the compound in pure pyridine or aggressive solvents, upgrade to PVA or laminate gloves.
Eye Protection ANSI Z87.1-compliant chemical splash goggles.Protects against corneal irritation (H319) from aerosolized dust generated during weighing[2].
Body Protection Flame-resistant, knee-length laboratory coat.Prevents particulate accumulation on personal clothing and mitigates dermal exposure (H315)[4].
Respiratory N95/P100 particulate respirator (if outside a fume hood).Prevents inhalation of irritating dust (H335). Routine handling must occur inside a certified chemical fume hood[2].

Part 3: Step-by-Step Operational Methodologies

Protocol 1: Pre-Operation Setup and Weighing

Causality: 4-(Pyridin-4-yl)oxazole must be stored at 2-8°C to prevent thermal degradation of the heterocyclic rings[2]. Opening a cold vial immediately exposes the chemical to atmospheric moisture, which can compromise the reagent's integrity and alter its molecular weight.

  • Thermal Equilibration: Remove the sealed vial from the 2-8°C refrigerator and allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Environmental Control: Ensure the chemical fume hood has a verified face velocity of 80–120 feet per minute (fpm). Do not proceed if the airflow alarm is active.

  • Static Mitigation: Heterocyclic powders can carry static charges, causing them to aerosolize and adhere to gloves. Use an anti-static ionizer or wipe the weighing spatula with a damp lint-free cloth (allowed to dry completely) before handling.

  • Transfer: Weigh the required mass onto a static-free weighing boat. Immediately recap the source vial, seal it with Parafilm, and return it to 2-8°C storage.

Protocol 2: Emergency Spill and Exposure Response

Causality: Immediate dilution and removal of the chemical from biological tissues prevent prolonged lipid bilayer disruption and systemic absorption.

  • Eye Exposure (P305+P351+P338): Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes. Remove contact lenses if present and easy to do, then continue rinsing[2].

  • Skin Exposure: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water. Do not use laboratory solvents (e.g., ethanol or acetone) to clean the skin, as this will enhance dermal absorption.

  • Spill Cleanup: For solid spills, do not sweep dry. Lightly moisten the spill with water or a compatible solvent to suppress dust, then wipe up with absorbent pads. Place all cleanup materials in a sealed hazardous waste container.

Part 4: Operational Workflow Visualization

Workflow Storage Cold Storage (2-8°C) CAS: 681135-59-1 PPE Don PPE (Nitrile, Goggles, Lab Coat) Storage->PPE Hood Transfer to Fume Hood (Ventilation) PPE->Hood Handling Weighing & Synthesis Hood->Handling Spill Spill or Exposure? Handling->Spill Cleanup Emergency Protocol (P305+P351+P338) Spill->Cleanup Yes Process Proceed to Assay Spill->Process No Waste Hazardous Waste Disposal Cleanup->Waste Process->Waste

Workflow for the safe handling, emergency response, and disposal of 4-(Pyridin-4-yl)oxazole.

Part 5: Disposal and Decontamination Plan

Proper disposal prevents environmental contamination and ensures strict regulatory compliance.

  • Waste Segregation: 4-(Pyridin-4-yl)oxazole does not contain halogens. Dispose of unreacted solid powder and contaminated consumables (weigh boats, gloves, absorbent pads) in a designated Solid Hazardous Organic Waste container.

  • Solvent Waste: If the compound is dissolved in organic solvents during synthesis, dispose of the liquid in a Non-Halogenated Organic Waste carboy. Exception: If a halogenated solvent like Dichloromethane (DCM) was used, the entire mixture must be routed to the Halogenated Waste stream.

  • Decontamination: Wipe down the fume hood surface and analytical balance with a solvent that readily dissolves the compound (e.g., ethanol or methanol), followed by a secondary wipe with soapy water to ensure total removal of chemical residues.

References

  • Title: WO2008157740A2 - FAAH inhibitors Source: Google Patents URL
  • Title : Chemical Resistance Guide: Kimberly-Clark Nitrile Gloves Source : Yale Environmental Health and Safety URL : [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(Pyridin-4-yl)oxazole
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-4-yl)oxazole
© Copyright 2026 BenchChem. All Rights Reserved.